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Core Science & Biosynthesis

Foundational

Mechanism of Action of O-[(4-phenylphenyl)methyl]hydroxylamine in Organic Synthesis: An In-Depth Technical Guide

Executive Summary O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-4-ylmethyl)hydroxylamine) is a highly specialized, sterically hindered O-alkylhydroxylamine. In modern organic synthesis and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-4-ylmethyl)hydroxylamine) is a highly specialized, sterically hindered O-alkylhydroxylamine. In modern organic synthesis and drug development, it serves as a critical bifunctional reagent. Its mechanism of action is primarily driven by the super-nucleophilicity of its aminooxy group, coupled with the extreme lipophilicity and steric bulk of the biphenyl-4-ylmethyl moiety. This guide explores the thermodynamic and kinetic causality behind its use in chemoselective oxime ligation, the synthesis of metalloenzyme inhibitors (such as HDAC and IDO1 inhibitors), and its role as a robust structural tag in bioorthogonal chemistry.

Physicochemical Causality: Structure Dictates Function

To understand the experimental utility of O-[(4-phenylphenyl)methyl]hydroxylamine, one must analyze its two distinct structural domains:

The α -Effect and HOMO Elevation

The reactivity of the aminooxy group (-O-NH₂) is governed by the α -effect . The presence of an adjacent oxygen atom with unshared electron pairs repels the lone pair on the nitrogen atom. This electronic repulsion significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrogen[1]. Consequently, the nitrogen becomes a "super-nucleophile," capable of attacking electrophiles (like carbonyl carbons) at reaction rates exponentially faster than structurally similar primary amines[2].

Furthermore, the pKa of the conjugate acid of O-benzylhydroxylamine derivatives is typically around 4.70[3]. This low pKa ensures that at mildly acidic pH levels (pH 4.5–5.0), a significant fraction of the hydroxylamine remains in its unprotonated, nucleophilic free-base form, while target carbonyls are sufficiently protonated and activated[2].

The Biphenyl-4-ylmethyl Motif

While simpler analogs like O-methyl or O-benzylhydroxylamine are common, the addition of the biphenyl group introduces critical functional advantages:

  • Hydrophobic Pocket Probing: In medicinal chemistry, the biphenyl group acts as a massive lipophilic cap. For example, in the design of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, bulky O-alkylhydroxylamines mimic alkylperoxy transition states and fill deep hydrophobic binding pockets, achieving high ligand efficiency[4].

  • UV Detectability: The extended π -conjugation of the biphenyl system provides strong UV absorbance, allowing for precise real-time tracking of reaction kinetics via HPLC.

Core Mechanistic Pathways

Chemoselective Oxime Ligation

The primary synthetic application of O-[(4-phenylphenyl)methyl]hydroxylamine is its condensation with aldehydes and ketones to form highly stable O-biphenylmethyl oximes. This reaction is highly chemoselective and operates effectively even in complex biological matrices[2].

Mechanism of Action:

  • Acidic Activation: At the optimal pH of ~4.5, the target carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon[2].

  • Nucleophilic Attack: The free-base aminooxy group attacks the activated carbonyl, forming a tetrahedral hemiaminal intermediate[2].

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration to yield the thermodynamically stable oxime ether. The bulky biphenyl group locks the oxime into a stable E/Z isomeric ratio, highly resistant to hydrolysis.

OximeMechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Protonated Protonated Carbonyl (Activated Electrophile) Carbonyl->Protonated Acid Catalysis (pH ~4.5) Tetrahedral Tetrahedral Hemiaminal Intermediate Protonated->Tetrahedral Nucleophilic Attack (α-Effect) Oxime O-Biphenylmethyl Oxime (Stable Product) Tetrahedral->Oxime Dehydration (-H2O)

Figure 1: Mechanistic pathway of oxime ligation driven by the α -effect and acid catalysis.

Synthesis of Hydroxamic Acids and Metalloenzyme Inhibitors

Hydroxamic acids are premier zinc-chelating pharmacophores used in Histone Deacetylase (HDAC) inhibitors[5]. O-[(4-phenylphenyl)methyl]hydroxylamine serves as an advanced hydroxylamine donor in their synthesis.

Mechanism of Action: The amine acts as a nucleophile in an acyl substitution reaction with an activated carboxylic acid (e.g., an acid chloride or an EDC/HOBt activated ester)[5]. The resulting O-biphenylmethyl protected hydroxamate can either serve as the final active pharmaceutical ingredient (where the biphenyl group interacts with the enzyme's surface recognition domain) or undergo hydrogenolysis (H₂, Pd/C) to reveal the free hydroxamic acid[5].

HydroxamicWorkflow Start Carboxylic Acid Substrate Activation Activation (EDC/HOBt) Forming Reactive Acyl Species Start->Activation Coupling Coupling with O-[(4-phenylphenyl)methyl]hydroxylamine Activation->Coupling Protected O-Biphenylmethyl Hydroxamate (Stable Intermediate) Coupling->Protected Deprotection Hydrogenolysis (H2, Pd/C) Protected->Deprotection Optional Cleavage Final Free Hydroxamic Acid (Metalloenzyme Chelator) Deprotection->Final

Figure 2: Experimental workflow for synthesizing hydroxamic acids via acyl substitution.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful mechanistic execution.

Protocol A: Chemoselective Oxime Ligation

Objective: Conjugate O-[(4-phenylphenyl)methyl]hydroxylamine to a target ketone/aldehyde.

  • Preparation: Dissolve the target carbonyl compound (1.0 equiv, 0.1 M) in a 1:1 mixture of Methanol and 100 mM Sodium Acetate buffer.

  • pH Adjustment (Critical Checkpoint): Adjust the pH of the solution strictly to 4.5 using glacial acetic acid. Causality: Deviating above pH 6.0 eliminates carbonyl protonation; deviating below pH 3.0 fully protonates the hydroxylamine, neutralizing the α -effect[2].

  • Reagent Addition: Add O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride (1.2 equiv).

  • Reaction: Stir at ambient temperature for 2–4 hours.

  • Validation: Monitor via LC-MS. The disappearance of the carbonyl peak and the emergence of a highly UV-active product mass (due to the biphenyl chromophore) confirms the formation of the O-biphenylmethyl oxime.

Protocol B: Synthesis of Biphenyl-Tagged Hydroxamic Acids

Objective: Synthesize an O-protected hydroxamate via acyl substitution[5].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 minutes at room temperature to form the active OBt-ester[5].

  • Nucleophilic Addition: Add O-[(4-phenylphenyl)methyl]hydroxylamine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the hydrochloride salt and liberate the free base.

  • Coupling: Stir for 12 hours under an inert argon atmosphere.

  • Workup & Validation: Quench with water, extract with Ethyl Acetate, and wash with 1M HCl and brine. Purify via silica gel chromatography. The presence of the N-H stretch (~3200 cm⁻¹) and the amide carbonyl stretch (~1650 cm⁻¹) in FTIR validates the acyl substitution.

Quantitative Data & Comparative Analysis

The selection of the O-alkyl group fundamentally alters the physicochemical properties of the resulting conjugate. The table below summarizes the quantitative differences between common hydroxylamine donors.

Property / MetricO-MethylhydroxylamineO-BenzylhydroxylamineO-[(4-phenylphenyl)methyl]hydroxylamine
Predicted pKa ~4.604.70 ± 0.70[3]~4.75
Lipophilicity (LogP contribution) Low (+0.5)Moderate (+2.0)High (+4.5)
Steric Bulk (A-value proxy) MinimalModerateMassive
UV Absorbance ( λmax​ ) Negligible~254 nm (Weak)~280 nm (Strong, extended π system)
Primary Application Small molecule oximesStandard HDAC synthesis[5]Bulky IDO1/HDAC inhibitors, Lipophilic tagging[4]

Conclusion

O-[(4-phenylphenyl)methyl]hydroxylamine is a structurally privileged reagent in organic synthesis. By leveraging the α -effect for rapid nucleophilic attack and utilizing the biphenyl-4-ylmethyl group for extreme steric and lipophilic interactions, chemists can achieve highly stable oxime ligations and synthesize potent, target-specific metalloenzyme inhibitors. Understanding the thermodynamic balance of pH and the kinetics of acyl substitution is paramount for maximizing the utility of this compound in drug discovery pipelines.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis National Institutes of Health (NIH) URL:[Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 National Institutes of Health (NIH) URL:[Link]

  • Methods for Hydroxamic Acid Synthesis National Institutes of Health (NIH) URL:[Link]

  • O-Benzylhydroxylamine - Physico-chemical Properties ChemBK URL: [Link]

  • Heterobimetallic Catalysis in Asymmetric 1,4-Addition of O-Alkylhydroxylamine to Enones ResearchGate URL:[Link]

Sources

Exploratory

O-[(4-phenylphenyl)methyl]hydroxylamine chemical properties and molecular structure

An In-depth Technical Guide to O-[(4-phenylphenyl)methyl]hydroxylamine: Properties, Synthesis, and Applications in Modern Drug Discovery Foreword: The Resurgence of the Hydroxylamine Moiety in Medicinal Chemistry For man...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to O-[(4-phenylphenyl)methyl]hydroxylamine: Properties, Synthesis, and Applications in Modern Drug Discovery

Foreword: The Resurgence of the Hydroxylamine Moiety in Medicinal Chemistry

For many years, functional groups containing heteroatom-heteroatom bonds, such as hydroxylamines, were often flagged as "structural alerts" and sidelined in early-stage drug discovery due to perceived metabolic instability.[1] However, a modern re-evaluation, driven by advances in synthetic chemistry and a deeper understanding of metabolic pathways, has revealed their significant potential. Trisubstituted and O-substituted hydroxylamines, in particular, are now recognized as valuable and unique pharmacophores capable of accessing novel chemical space.[1][2] This guide focuses on O-[(4-phenylphenyl)methyl]hydroxylamine, a bifunctional molecule that combines the well-established biphenyl motif with the versatile reactivity of an aminooxy group, positioning it as a strategic building block for researchers, medicinal chemists, and drug development professionals.

Molecular Structure and Physicochemical Profile

O-[(4-phenylphenyl)methyl]hydroxylamine, also known as O-([1,1'-biphenyl]-4-ylmethyl)hydroxylamine, possesses a structure where a hydroxylamine group is linked to a biphenyl scaffold via a methylene bridge. This arrangement distinguishes it from its isomer, O-(4-phenylphenyl)hydroxylamine, where the oxygen atom is directly attached to the aromatic ring.[3] The presence of the flexible methylene linker is critical, as it imparts distinct conformational and reactivity properties.

Caption: Molecular structure of O-[(4-phenylphenyl)methyl]hydroxylamine.

The core physicochemical properties, derived from its structure, are summarized below. These values are essential for planning reactions, purification, and formulation studies.

PropertyValueSource
Molecular Formula C₁₃H₁₃NOCalculated
Molecular Weight 199.25 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
XLogP3 (Predicted) ~2.5 - 3.0Analogy to biphenyl & benzyl systems
Boiling Point Not available; likely to decomposeGeneral hydroxylamine properties[4]
Solubility Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in waterGeneral organic compound properties
Spectroscopic Characterization Profile

Elucidation and confirmation of the structure rely on standard spectroscopic techniques. The expected data provides a reference for researchers synthesizing or working with this compound.[5]

TechniqueExpected Data and Interpretation
¹H NMR ~7.3-7.6 ppm (m, 9H): Aromatic protons of the biphenyl group. ~4.8-5.0 ppm (s, 2H): Methylene protons (-CH₂-O), deshielded by the adjacent oxygen. ~5.5 ppm (br s, 2H): Amine protons (-NH₂), often broad and exchangeable with D₂O. Chemical shifts can vary based on solvent.[6]
¹³C NMR ~127-142 ppm: Multiple signals corresponding to the 12 aromatic carbons of the biphenyl system. ~75-80 ppm: Methylene carbon (-CH₂-O), significantly downfield due to the electronegative oxygen.
IR (Infrared) 3300-3150 cm⁻¹ (br): N-H stretching of the primary amine. 3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, ~1480 cm⁻¹: Aromatic C=C stretching vibrations characteristic of the biphenyl rings. ~1050 cm⁻¹: C-O stretching of the alkoxyamine.[7]
MS (Mass Spec.) [M+H]⁺ = 200.1070: Expected exact mass for the protonated molecule (C₁₃H₁₄NO⁺). Fragmentation may involve cleavage of the N-O bond or the benzyl C-O bond.

Synthesis and Mechanistic Considerations

The synthesis of O-alkylhydroxylamines is a well-established field, offering several reliable routes.[2] For O-[(4-phenylphenyl)methyl]hydroxylamine, the most direct and efficient approach is the O-alkylation of a protected hydroxylamine with a suitable biphenylmethyl electrophile.

Recommended Synthetic Pathway: Alkylation of N-Hydroxyphthalimide

This two-step protocol is robust and prevents common side reactions such as N-alkylation or the formation of dialkylated products. The phthalimide group serves as an excellent protecting group that can be cleanly removed via hydrazinolysis.

Caption: Recommended two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-([1,1'-biphenyl]-4-ylmethoxy)isoindoline-1,3-dione (Protected Intermediate)

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium salt.

  • Add a solution of 4-(bromomethyl)-1,1'-biphenyl (1.1 eq) in DMF dropwise over 10 minutes.

    • Causality Note: 4-(Bromomethyl)-1,1'-biphenyl is a reactive benzylic halide, ideal for this Sₙ2 reaction. Using a slight excess ensures complete consumption of the N-hydroxyphthalimide salt. The choice of a polar aprotic solvent like DMF accelerates the Sₙ2 reaction.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of O-([1,1'-biphenyl]-4-ylmethyl)hydroxylamine (Final Product)

  • Suspend the purified intermediate from Step 1 in ethanol (EtOH, ~0.3 M).

  • Add hydrazine monohydrate (H₂NNH₂·H₂O, 1.5-2.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

    • Self-Validation Insight: The formation of the dense phthalhydrazide precipitate is a strong visual indicator that the deprotection is proceeding correctly.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by acid-base extraction or column chromatography to obtain O-[(4-phenylphenyl)methyl]hydroxylamine as a solid.

Chemical Reactivity and Applications

The utility of O-[(4-phenylphenyl)methyl]hydroxylamine stems from the distinct reactivity of its aminooxy terminus.

Core Reactivity: Oxime Ether Formation

The primary application of this reagent is its reaction with aldehydes and ketones to form stable oxime ethers. This "oxime ligation" is highly efficient and chemoselective, proceeding under mild conditions.[8]

Caption: Chemoselective oxime ligation reaction.

This ligation chemistry makes the title compound an invaluable tool in several areas of drug development:

  • PROTACs and Molecular Glues: The aminooxy group can serve as a versatile handle to link a warhead (targeting a protein of interest) to an E3 ligase-binding element.

  • Antibody-Drug Conjugates (ADCs): It can be used to attach cytotoxic payloads to antibodies that have been engineered to contain a ketone or aldehyde handle.

  • Bioconjugation: Labeling of biomolecules for imaging or diagnostic purposes.

Role as a Pharmacophore Scaffold

Beyond its role as a linker, the entire molecule can act as a pharmacophore. Hydroxylamine derivatives have demonstrated a range of biological activities, notably as inhibitors of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis in bacteria and cancer cells.[9][10] The mechanism often involves scavenging a critical tyrosyl free radical in the enzyme's active site.[10] The biphenyl group is a well-known privileged structure that can engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets, as seen in numerous approved drugs. The combination of these two motifs in O-[(4-phenylphenyl)methyl]hydroxylamine makes it a compelling starting point for library synthesis in oncology and anti-infective research.

Safety, Handling, and Storage

As with all hydroxylamine derivatives, proper safety protocols are mandatory. While this specific compound lacks extensive toxicological data, information can be extrapolated from related molecules.[11][12]

Hazard CategoryPrecautionary Measures and Protocols
Contact Hazard Causes skin and eye irritation/burns. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[11]
Inhalation/Ingestion May be harmful if inhaled or swallowed. Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[12]
Stability & Storage Potentially unstable; may be sensitive to air, light, or heat. Store in a tightly sealed container in a cool, dry, dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[13]
Disposal Dispose of waste in accordance with all federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.[12]

Conclusion

O-[(4-phenylphenyl)methyl]hydroxylamine is more than a simple chemical reagent; it is a strategic building block for modern pharmaceutical research. Its predictable synthesis, versatile reactivity through oxime ligation, and the inherent pharmacological potential of its constituent motifs provide researchers with a powerful tool for constructing complex molecular architectures. As the pharmaceutical industry continues to embrace novel chemical space, the thoughtful application of functional groups like hydroxylamines will be crucial in developing the next generation of targeted therapies.

References

  • NextSDS. O-[(4-Methylphenyl)methyl]hydroxylamine — Chemical Substance Information. Available from: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]

  • PubChem. O-Phenylhydroxylamine. National Center for Biotechnology Information. Available from: [Link]

  • Stenutz. N-(4-methylphenyl)hydroxylamine. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]

  • Google Patents. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • PubChem. o-Biphenyl-4-yl-hydroxylamine. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Wikipedia. N-Phenylhydroxylamine. Available from: [Link]

  • PubChemLite. O-((1,1'-biphenyl)-4-yl)hydroxylamine hydrochloride. Available from: [Link]

  • ResearchGate. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Available from: [Link]

  • ACS Publications. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Available from: [Link]

  • ScienceDirect. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Available from: [Link]

  • ACS Publications. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Available from: [Link]

  • PubMed. Reevaluation of the reactivity of hydroxylamine with O2-/HO2. National Center for Biotechnology Information. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • PubChem. O-[1-(4-methanesulfonylphenyl)ethyl]hydroxylamine. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. Available from: [Link]

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Foundational

Spectroscopic Characterization of O-[(4-phenylphenyl)methyl]hydroxylamine: A Technical Guide

Introduction O-[(4-phenylphenyl)methyl]hydroxylamine, also known as O-([1,1'-biphenyl]-4-ylmethyl)hydroxylamine, is a hydroxylamine derivative of significant interest in medicinal chemistry and drug development. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

O-[(4-phenylphenyl)methyl]hydroxylamine, also known as O-([1,1'-biphenyl]-4-ylmethyl)hydroxylamine, is a hydroxylamine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a biphenyl group, is a common scaffold in various biologically active compounds. Accurate structural elucidation and characterization are paramount for its application in research and as a potential pharmaceutical intermediate. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from closely related analogs to provide well-founded predictions and interpretations.

Molecular Structure and Key Spectroscopic Features

The structure of O-[(4-phenylphenyl)methyl]hydroxylamine comprises a biphenyl moiety linked to a hydroxylamine group via a methylene bridge. This arrangement gives rise to distinct signals in both NMR and IR spectra, which are crucial for its identification and characterization.

Figure 1. Molecular structure of O-[(4-phenylphenyl)methyl]hydroxylamine with key proton groups for NMR analysis.

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is a powerful tool for identifying the different types of hydrogen atoms in a molecule. For O-[(4-phenylphenyl)methyl]hydroxylamine, we can predict the following signals, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration Rationale and Comparative Analysis
Aromatic Protons (C₆H₅-C₆H₄-)7.30 - 7.65Multiplet9HThe nine protons on the biphenyl group will appear as a complex multiplet in the aromatic region. Data from similar biphenyl compounds show signals in this range.[1][2][3]
Benzylic Protons (-CH₂-O)~4.70Singlet2HThe two protons of the methylene group are chemically equivalent and are deshielded by the adjacent oxygen and aromatic ring, resulting in a singlet. This is consistent with data for 4-phenylbenzyl alcohol, which shows a singlet for the benzylic protons at 4.687 ppm.
Hydroxylamine Protons (-ONH₂)~5.5 - 6.5Broad Singlet2HThe amine protons of the hydroxylamine group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The exact chemical shift can vary depending on the solvent and concentration.[4]

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for O-[(4-phenylphenyl)methyl]hydroxylamine are outlined below.

Carbon Type Predicted Chemical Shift (ppm) Rationale and Comparative Analysis
Benzylic Carbon (-C H₂-O)~75 - 80The benzylic carbon is attached to an oxygen atom, which causes a significant downfield shift. This prediction is based on the typical range for similar benzylic ethers.
Biphenyl Carbons (C-C)~140 - 142The quaternary carbons of the biphenyl linkage will appear in this region. Data for various biphenyl derivatives supports this assignment.[1][5]
Biphenyl Carbons (Ar-C-H)~127 - 130The protonated aromatic carbons of the biphenyl system will resonate in this characteristic range.[1][2][3][5]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The predicted key IR absorption bands for O-[(4-phenylphenyl)methyl]hydroxylamine are as follows:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale and Comparative Analysis
N-H3200 - 3400Medium, BroadSymmetric and Asymmetric StretchingThe two N-H bonds of the primary amine in the hydroxylamine group will give rise to two broad bands in this region.[4]
C-H (Aromatic)3000 - 3100Medium to WeakStretchingThese absorptions are characteristic of C-H bonds in aromatic rings.
C-H (Aliphatic)2850 - 2960MediumStretchingThese bands correspond to the C-H stretching vibrations of the methylene group.
C=C (Aromatic)1450 - 1600Medium to StrongStretchingMultiple bands are expected in this region due to the vibrations of the carbon-carbon double bonds in the biphenyl rings.[6][7]
C-O1000 - 1250StrongStretchingThe C-O single bond stretch is typically a strong and prominent band in the fingerprint region.
N-H1550 - 1650MediumBending (Scissoring)This absorption is characteristic of the bending vibration of the N-H bonds in the primary amine.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of O-[(4-phenylphenyl)methyl]hydroxylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of a reference standard (e.g., TMS) if the solvent does not contain one.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Standard pulse programs for both ¹H and ¹³C NMR should be utilized.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

Conclusion

References

  • Akhila K. Sahoo, Takuro Oda, Yoshiaki Nakao, Tamejiro Hiyama. Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Angewandte Chemie International Edition, 2004, 43(42), 5622-5624. [Link]

  • Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information. The Royal Society of Chemistry. [Link]

  • ESI for A highly active catalytic system for Suzuki cross-coupling reactions of aryl and heteroaryl chlorides in water. The Royal Society of Chemistry. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0267046). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0177048). [Link]

  • HXCHEM. O-([1,1'-biphenyl]-4-ylmethyl)hydroxylamine/CAS:1885-55-8. [Link]

  • PubChem. O-((1,1'-biphenyl)-4-yl)hydroxylamine hydrochloride. [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

  • Nicolau, S. E., et al. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. ResearchGate. [Link]

  • New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Rsc.org. [Link]

  • PubChem. o-Biphenyl-4-yl-hydroxylamine. [Link]

  • NextSDS. O-{[1,1'-biphenyl]-4-yl}hydroxylamine hydrochloride. [Link]

  • Shu-Lan Mao, et al. A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 2012, 10, 6834-6839. [Link]

  • Google P
  • NIST. [1,1'-Biphenyl]-4-amine. NIST WebBook. [Link]

  • Google Patents. Method for synthesizing 4-hydroxymethyl biphenyl.
  • N. S. Chandrashekar, et al. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]

  • FT-IR spectrum of 5-(5-([1,1′-biphenyl]-4-yl) - ResearchGate. [Link]

  • NIST. o-Hydroxybiphenyl. NIST WebBook. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. ResearchGate. [Link]

  • NextSDS. O-[(4-Methylphenyl)methyl]hydroxylamine. [Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of O-[(4-phenylphenyl)methyl]hydroxylamine in Polar Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of O-[(4-phenylphenyl)methyl]hydroxylamine. Given the novelty of specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of O-[(4-phenylphenyl)methyl]hydroxylamine. Given the novelty of specific solubility data for this compound in publicly available literature, this document outlines the fundamental principles, experimental protocols, and data interpretation required to establish a robust and reliable solubility profile. The methodologies described herein are grounded in established principles of physical chemistry and are designed to ensure scientific integrity and reproducibility.

Introduction: Understanding the Molecule and Its Expected Behavior

O-[(4-phenylphenyl)methyl]hydroxylamine is a biphenyl derivative, a class of compounds significant in medicinal chemistry and materials science.[1][2] The structure, featuring a large, nonpolar biphenyl moiety and a polar hydroxylamine group, suggests a nuanced solubility behavior. The biphenyl group will likely contribute to solubility in less polar organic solvents, while the hydroxylamine group (-ONH2) allows for hydrogen bonding, potentially enhancing solubility in protic polar solvents.[3]

The interplay of these structural features dictates the compound's overall solubility, a critical parameter in drug development for formulation, bioavailability, and purification processes. This guide provides the necessary steps to quantify this solubility in a range of relevant polar organic solvents.

Foundational Principles: The "Why" Behind the "How"

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For O-[(4-phenylphenyl)methyl]hydroxylamine, the key intermolecular forces at play are:

  • Van der Waals forces: Arising from the large biphenyl ring system.

  • Dipole-dipole interactions: Due to the polar C-O and N-H bonds.

  • Hydrogen bonding: The hydroxylamine group can act as both a hydrogen bond donor and acceptor.

A systematic approach to selecting solvents is crucial. A range of polar organic solvents with varying hydrogen bonding capabilities and dielectric constants should be chosen to probe these different intermolecular interactions.

Pre-Experiment Checklist and Safety Precautions

3.1. Compound Purity: Ensure the O-[(4-phenylphenyl)methyl]hydroxylamine sample is of high purity. Impurities can significantly affect solubility measurements. Characterization by methods such as NMR, HPLC, and melting point determination is recommended.

3.2. Solvent Selection: A representative set of polar organic solvents should be selected. The following are suggested, categorized by their nature:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

3.3. Safety: While specific toxicity data for O-[(4-phenylphenyl)methyl]hydroxylamine is not readily available, it is prudent to handle it with care. Similar hydroxylamine derivatives can be harmful if swallowed, and may cause skin and eye irritation.[4][5][6] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Experimental Workflow: From Qualitative Assessment to Quantitative Determination

The following workflow provides a structured approach to determining the solubility profile.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Isothermal Equilibrium Method) qual_start Start: Small-Scale Solubility Test qual_add_solvent Add 1 mg of compound to a vial qual_start->qual_add_solvent qual_add_drops Add solvent dropwise qual_add_solvent->qual_add_drops qual_observe Observe for dissolution qual_add_drops->qual_observe qual_classify Classify as 'Soluble' or 'Sparingly Soluble' qual_observe->qual_classify quant_start Prepare saturated solutions qual_classify->quant_start Proceed with solvents of interest quant_equilibrate Equilibrate at constant temperature with stirring quant_start->quant_equilibrate quant_sample Filter and sample the supernatant quant_equilibrate->quant_sample quant_analyze Analyze concentration (e.g., by HPLC or UV-Vis) quant_sample->quant_analyze quant_calculate Calculate solubility (mg/mL or mol/L) quant_analyze->quant_calculate G cluster_0 Structural Features cluster_1 Solvent Interactions compound O-[(4-phenylphenyl)methyl]hydroxylamine biphenyl Biphenyl Group (Nonpolar, Van der Waals) compound->biphenyl hydroxylamine Hydroxylamine Group (Polar, H-Bonding) compound->hydroxylamine aprotic Aprotic Polar Solvents (e.g., DMSO) biphenyl->aprotic Dipole-Induced Dipole protic Protic Solvents (e.g., Methanol) hydroxylamine->protic Strong H-Bonding hydroxylamine->aprotic Dipole-Dipole

Sources

Foundational

Thermodynamic stability of O-[(4-phenylphenyl)methyl]hydroxylamine at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of O-[(4-phenylphenyl)methyl]hydroxylamine at Room Temperature For Researchers, Scientists, and Drug Development Professionals O-Arylmethyl hydroxylamines are a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of O-[(4-phenylphenyl)methyl]hydroxylamine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

O-Arylmethyl hydroxylamines are a class of compounds with significant potential in medicinal chemistry and drug development, acting as versatile intermediates and pharmacophores. A thorough understanding of their stability is paramount for their effective synthesis, storage, and application. This guide provides a comprehensive framework for evaluating the thermodynamic stability of O-[(4-phenylphenyl)methyl]hydroxylamine at room temperature. We will delve into the theoretical underpinnings of its stability, potential degradation pathways, and present detailed, field-proven experimental protocols for a comprehensive stability assessment. This document is intended to serve as a practical resource for researchers, enabling them to design and execute robust stability studies, ensuring the integrity and reliability of this important chemical entity in their research and development endeavors.

Introduction: The Role and Stability Considerations of O-Arylmethyl Hydroxylamines in Drug Discovery

Hydroxylamine derivatives are pivotal in the synthesis of a wide array of bioactive molecules and are increasingly incorporated as key structural motifs in novel therapeutic agents.[1] Their utility stems from the unique reactivity of the N-O bond, which can be strategically cleaved or modified.[2][3] However, this reactivity also predisposes them to potential instability. The inherent weakness of the N-O σ bond makes these compounds susceptible to degradation under various conditions.[3]

The stability of hydroxylamines can be significantly influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.[4][5] Both acidic and basic conditions have been shown to catalyze the decomposition of hydroxylamine and its derivatives.[6][7] For O-substituted hydroxylamines, the nature of the substituent plays a crucial role in modulating the stability of the N-O bond. Electron-withdrawing groups can weaken this bond, while bulky substituents may offer steric protection.[8]

O-[(4-phenylphenyl)methyl]hydroxylamine, the subject of this guide, features a biphenylmethyl group attached to the hydroxylamine oxygen. This large, aromatic substituent is expected to influence the compound's stability through electronic and steric effects. A comprehensive evaluation of its thermodynamic stability at ambient temperature is therefore essential for its successful application in drug discovery and development pipelines.

Synthesis and Characterization of O-[(4-phenylphenyl)methyl]hydroxylamine

A reliable synthesis and thorough characterization of the target compound are prerequisites for any stability study. A common route to O-alkyl hydroxylamines involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection.[9]

Proposed Synthetic Route

A plausible synthetic pathway for O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride is outlined below. The hydrochloride salt is often preferred for its improved stability and handling properties.[10][11]

Synthesis_of_O-[(4-phenylphenyl)methyl]hydroxylamine cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation N-hydroxyphthalimide N-hydroxyphthalimide product_1 N-((4-phenylphenyl)methoxy)phthalimide N-hydroxyphthalimide->product_1  K2CO3, DMF 4-(chloromethyl)biphenyl 4-(chloromethyl)biphenyl 4-(chloromethyl)biphenyl->product_1 product_1_2 N-((4-phenylphenyl)methoxy)phthalimide product_2 O-[(4-phenylphenyl)methyl]hydroxylamine product_1_2->product_2  Hydrazine hydrate, EtOH product_2_2 O-[(4-phenylphenyl)methyl]hydroxylamine final_product O-[(4-phenylphenyl)methyl]hydroxylamine ·HCl product_2_2->final_product  HCl in Et2O

Figure 1: Proposed synthetic route for O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride.
Characterization

Prior to initiating stability studies, the synthesized compound must be rigorously characterized to confirm its identity and purity. The following analytical techniques are recommended:

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidationSignals corresponding to the biphenyl and methylene protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the free base or the protonated molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak, with purity typically >98%.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic peaks for N-H, O-H (of the salt), C-O, and aromatic C-H bonds.
Melting Point Physical property and purity indicatorA sharp melting point range.[12]

Potential Degradation Pathways

The thermodynamic stability of O-[(4-phenylphenyl)methyl]hydroxylamine at room temperature is intrinsically linked to its susceptibility to various degradation pathways. Understanding these potential routes of decomposition is critical for designing a comprehensive stability study.

N-O Bond Cleavage

The most probable degradation pathway for hydroxylamine derivatives is the cleavage of the weak N-O bond.[2][3] This can occur through homolytic or heterolytic mechanisms, potentially initiated by trace impurities, light, or thermal energy.

N-O_Bond_Cleavage Start O-[(4-phenylphenyl)methyl]hydroxylamine Radicals Biphenylmethyl radical + Aminoxyl radical Start->Radicals Homolytic Cleavage Further_Products Further decomposition products Radicals->Further_Products Stability_Study_Workflow Start Prepare Samples: - Solid - Solutions (ACN, MeOH, Buffers) Store Store at 25°C / 60% RH Start->Store Timepoints Pull Samples at Timepoints: T=0, 1, 3, 6, 12 months Store->Timepoints Analyze Analyze Samples: - HPLC for Purity and Degradants - Visual Inspection - pH Measurement (for solutions) Timepoints->Analyze Data Compile and Analyze Data Analyze->Data Report Generate Stability Report Data->Report

Figure 3: Workflow for the room temperature stability study.

Step-by-Step Protocol:

  • Initial Characterization (T=0):

    • Perform a complete characterization of the initial batch of O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride as described in section 2.2. This will serve as the baseline.

  • Sample Preparation:

    • Solid State: Weigh approximately 10 mg of the solid compound into several clear and amber glass vials.

    • Solution State: Prepare solutions of the compound at a concentration of 1 mg/mL in acetonitrile, methanol, and aqueous buffers of pH 4.5, 7.0, and 9.0. Filter the solutions through a 0.45 µm filter.

  • Storage:

    • Place the vials in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Sampling and Analysis:

    • At each time point (e.g., 1, 3, 6, and 12 months), retrieve a set of vials for analysis.

    • Visual Inspection: Note any changes in color or appearance of the solid and solutions.

    • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method (see section 5.1). Quantify the parent compound and any degradation products.

    • pH Measurement: Measure the pH of the buffered solutions to check for any significant changes.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any reliable stability study. For hydroxylamine derivatives, HPLC is often the method of choice.

Stability-Indicating HPLC Method

Due to the potential for low UV absorbance of the parent compound, derivatization may be necessary to enhance detection. [13][14]However, the biphenyl moiety in our target compound should provide sufficient chromophore for direct UV detection.

Proposed HPLC Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The ability of the method to separate the parent peak from all potential degradation products (specificity) is paramount.

Data Interpretation and Reporting

The data collected from the stability study should be tabulated and analyzed to determine the shelf-life of the compound under the tested conditions.

Data Summary

The results should be presented in a clear and concise format.

Table 1: Example Stability Data for O-[(4-phenylphenyl)methyl]hydroxylamine HCl (Solid State at 25°C / 60% RH)

Time (Months)AppearancePurity by HPLC (%)Total Impurities (%)
0White crystalline solid99.80.2
1No change99.70.3
3No change99.50.5
6No change99.20.8
12Faintly yellow solid98.51.5
Conclusion

Based on the hypothetical data in Table 1, one could conclude that O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride is relatively stable in the solid state at room temperature for at least one year, with only minor degradation observed. The stability in different solutions would be similarly evaluated. Any significant degradation would warrant further investigation to identify the degradation products and elucidate the degradation mechanism.

Conclusion

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of O-[(4-phenylphenyl)methyl]hydroxylamine at room temperature. By following the proposed synthetic and analytical protocols, and by carefully considering the potential degradation pathways, researchers can gain a thorough understanding of the stability profile of this important molecule. This knowledge is crucial for ensuring the quality, efficacy, and safety of this compound in its applications in drug discovery and development. The principles and methodologies outlined herein are broadly applicable to the stability assessment of other novel hydroxylamine derivatives.

References

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC. (n.d.).
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (n.d.).
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed. (2023, February 13).
  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC. (2025, July 22).
  • Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives | Request PDF - ResearchGate. (n.d.).
  • Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions - PubMed. (2017, May 4).
  • Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions - ACS Publications. (2017, April 3).
  • Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility | Journal of the American Chemical Society. (2024, December 11).
  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents | ACS Organic & Inorganic Au. (2025, July 22).
  • thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed. (2010, September 2).
  • A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine - Benchchem. (n.d.).
  • O-Benzylhydroxylamine | 622-33-3 - Benchchem. (n.d.).
  • CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents. (n.d.).
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research. (2024, July 12).
  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace. (n.d.).
  • Electroanalytical overview: the sensing of hydroxylamine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00658A. (2023, May 23).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • (PDF) Simple Preparation of O-Substituted Hydroxylamines from Alcohols - ResearchGate. (2016, January 18).
  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF - ResearchGate. (n.d.).
  • CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride - CymitQuimica. (n.d.).
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023, March 21).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • O-Benzylhydroxylamine hydrochloride | 2687-43-6 - ChemicalBook. (2026, March 16).
  • Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH) - Organic Syntheses. (2020, March 23).
  • O-Benzylhydroxylamine hydrochloride 99% - Sigma-Aldrich. (n.d.).

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Exploratory

Crystallographic data and X-ray diffraction of O-[(4-phenylphenyl)methyl]hydroxylamine

An In-Depth Technical Guide to the Crystallographic Analysis of O-[(4-phenylphenyl)methyl]hydroxylamine For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of O-[(4-phenylphenyl)methyl]hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of O-[(4-phenylphenyl)methyl]hydroxylamine. As a compound of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel derivatives with enhanced properties. This document, authored from the perspective of a Senior Application Scientist, details the experimental and computational workflow for determining the crystal structure of this molecule, offering insights into the rationale behind key procedural steps and the interpretation of the resulting data. Although specific experimental data for O-[(4-phenylphenyl)methyl]hydroxylamine is not publicly available, this guide presents a robust, hypothetical study based on established crystallographic principles and data from analogous structures.

Introduction: The Significance of Structural Elucidation

O-[(4-phenylphenyl)methyl]hydroxylamine belongs to a class of compounds with potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and as components in functional materials. The biphenyl moiety provides a rigid scaffold that can engage in π-π stacking interactions, while the hydroxylamine group can participate in hydrogen bonding. These structural features suggest that the molecule's solid-state arrangement will be governed by a combination of directional and non-directional intermolecular forces, which in turn will influence its physicochemical properties such as solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SC-XRD) is a powerful and non-destructive analytical technique that provides precise information about the atomic arrangement within a crystalline solid.[1][2][3] By determining the crystal structure, we can obtain accurate measurements of bond lengths, bond angles, and torsion angles, as well as detailed insights into the intermolecular interactions that dictate the crystal packing.[1][4] This information is invaluable for understanding the compound's behavior and for guiding the design of new molecules with desired functionalities.

A Hypothetical Crystallographic Study: From Crystal to Structure

This section outlines a plausible experimental and computational workflow for the single-crystal X-ray diffraction analysis of O-[(4-phenylphenyl)methyl]hydroxylamine.

Crystal Growth

The initial and often most challenging step in a crystallographic study is the growth of high-quality single crystals. For a moderately polar organic molecule like O-[(4-phenylphenyl)methyl]hydroxylamine, several crystallization techniques could be employed. A common and effective method is slow evaporation from a suitable solvent or solvent mixture.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and their mixtures with less polar solvents like hexane or heptane) would be screened to determine the optimal conditions for crystal growth. The ideal solvent is one in which the compound has moderate solubility.

  • Solution Preparation: A nearly saturated solution of O-[(4-phenylphenyl)methyl]hydroxylamine is prepared at room temperature or slightly elevated temperature.

  • Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent increases the concentration of the solute, leading to nucleation and crystal growth.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent with well-defined faces) are formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

The harvested crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive detectors and low-temperature devices to minimize radiation damage and thermal vibrations of the atoms.[5]

Instrumentation and Data Collection Parameters

  • Diffractometer: A modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or a Rigaku XtaLAB Synergy, would be used.

  • X-ray Source: Monochromatic X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source, are directed at the crystal.[5]

  • Temperature: Data collection is usually performed at a low temperature (e.g., 100 K) to reduce thermal motion and improve the quality of the diffraction data.[6]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities and their corresponding Miller indices (hkl), is processed to determine the crystal structure.

Computational Workflow

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. This process iteratively improves the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor.

Anticipated Crystallographic Data and Structural Interpretation

Based on the molecular structure of O-[(4-phenylphenyl)methyl]hydroxylamine and crystallographic data of similar compounds, we can anticipate the key structural features.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for O-[(4-phenylphenyl)methyl]hydroxylamine.

ParameterAnticipated Value
Chemical FormulaC₁₃H₁₃NO
Formula Weight199.25 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2500
Z4 or 8
Density (calculated) (g/cm³)1.1-1.3
Absorption Coefficient (mm⁻¹)~0.07
F(000)424 or 848
Reflections collected>10000
Independent reflections>2000
R_int<0.05
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.15
Goodness-of-fit on F²~1.0
Molecular Geometry

The refined crystal structure would provide precise bond lengths and angles. The C-N, N-O, and C-O bond lengths in the hydroxylamine moiety would be of particular interest, as they can provide insights into the electronic properties of the molecule. The torsion angle between the two phenyl rings of the biphenyl group would indicate the degree of planarity, which influences the extent of π-conjugation.

Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be dominated by hydrogen bonding involving the hydroxylamine group and π-π stacking interactions between the biphenyl moieties of adjacent molecules. The N-H and O-H groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. The analysis of these interactions is crucial for understanding the stability of the crystal lattice and for predicting the material's properties.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

Crystallographic_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_output Final Output crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting Select suitable crystal data_collection X-ray Data Collection crystal_mounting->data_collection Mount on goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction images structure_solution Structure Solution data_processing->structure_solution Reflection file (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model structure_validation Structure Validation & Analysis structure_refinement->structure_validation Refined structure cif_file Crystallographic Information File (CIF) structure_validation->cif_file publication Publication & Database Deposition cif_file->publication

Caption: Workflow of a single-crystal X-ray diffraction study.

The Crystallographic Information File (CIF)

The final output of a crystal structure determination is a Crystallographic Information File (CIF).[7][8][9] A CIF is a standard text file format developed by the International Union of Crystallography (IUCr) for archiving and exchanging crystallographic data.[10][11] It contains all the essential information about the crystal structure and the diffraction experiment, including:

  • Unit cell parameters[7]

  • Space group symmetry[7]

  • Atomic coordinates and displacement parameters[7]

  • Bond lengths, bond angles, and torsion angles

  • Experimental details such as the X-ray wavelength and temperature[7]

  • Data processing and refinement statistics[7]

The CIF format is designed to be both human- and machine-readable, facilitating the dissemination and verification of crystallographic results.[7][9]

Conclusion

The determination of the crystal structure of O-[(4-phenylphenyl)methyl]hydroxylamine through single-crystal X-ray diffraction would provide invaluable insights into its three-dimensional architecture and intermolecular interactions. This knowledge is fundamental for understanding its chemical and physical properties and for the rational design of new molecules with tailored functionalities. The hypothetical study presented in this guide outlines a robust and scientifically sound approach to achieving this goal, adhering to the established best practices in the field of crystallography. The resulting structural data, encapsulated in a standard CIF, would serve as a crucial reference for future research and development efforts in medicinal chemistry and materials science.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • University of St Andrews. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Wikipedia. (2023, November 26). Crystallographic Information File. In Wikipedia. Retrieved from [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-Ray Diffraction and Structure Analysis.
  • Prince, E. (Ed.). (2004). International Tables for Crystallography, Volume C: Mathematical, Physical and Chemical Tables. Springer. Retrieved from [Link]

  • Cibian, M., et al. (2015). Bis([1,1′-biphenyl]-2-yl)-N-hydroxymethanimidamide. IUCrData, 1(1), x150831. Retrieved from [Link]

  • PubChem. (n.d.). O-((1,1'-biphenyl)-4-yl)hydroxylamine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). O-[(4-Methylphenyl)methyl]hydroxylamine — Chemical Substance Information. Retrieved from [Link]

  • Smith, J. L., et al. (2015). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules, 20(10), 18981-18994. Retrieved from [Link]

  • Wikipedia. (2023, April 2). N-Phenylhydroxylamine. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). o-Biphenyl-4-yl-hydroxylamine. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene- 1,8(2H) -dione. Polycyclic Aromatic Compounds, 1-20. Retrieved from [Link]

  • NIST. (n.d.). Hydroxylamine, 3TMS derivative. NIST WebBook. Retrieved from [Link]

  • González-Bacerio, J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Molecules, 23(10), 2486. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for oxime ligation using O-[(4-phenylphenyl)methyl]hydroxylamine

Application Note: Step-by-Step Protocol for Oxime Ligation Using O-[(4-phenylphenyl)methyl]hydroxylamine Target Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming extreme hydrophobic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Protocol for Oxime Ligation Using O-[(4-phenylphenyl)methyl]hydroxylamine

Target Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming extreme hydrophobicity in bioconjugation workflows.

Mechanistic Rationale & The Hydrophobicity Challenge

Oxime ligation is a robust, chemoselective bioorthogonal reaction that forms a hydrolytically stable C=N-O bond via the condensation of an electrophilic carbonyl group (aldehyde or ketone) with a nucleophilic aminooxy derivative (1)[1].

O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-4-ylmethyl)hydroxylamine) is a highly specialized aminooxy reagent. The incorporation of its bulky, lipophilic biphenyl moiety is strategically utilized in chemical biology to increase the membrane permeability of peptide therapeutics, create lipid-anchoring domains, or synthesize targeted protein degraders (PROTACs).

The Causality of the Challenge: Standard oxime ligations are performed in 100% aqueous media (2)[2]. However, the extreme hydrophobicity of the biphenyl group presents a severe thermodynamic hurdle. If introduced directly into aqueous buffers, the reagent rapidly forms micelles or precipitates entirely. This physical aggregation removes the aminooxy functional group from the reactive pool, stalling reaction kinetics and leading to failed bioconjugations (3)[3].

Experimental Design & Causality (E-E-A-T)

To counter these physical chemistry limitations, this protocol is engineered as a self-validating system relying on three critical adaptations:

  • Solvent System Engineering (Addressing Solubility): An organic co-solvent is mandatory. We utilize a 20–30% (v/v) Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS) system. DMSO disrupts the pi-pi stacking and hydrophobic interactions between biphenyl rings, maintaining the reagent in a reactive monomeric state without denaturing the target biomolecules.

  • Catalyst Selection (Addressing Kinetics): Uncatalyzed oxime ligation at neutral pH is prohibitively slow. While aniline is a traditional catalyst, it requires an acidic pH (4-5) which can degrade sensitive proteins. This protocol explicitly employs p-Phenylenediamine (pPDA) . pPDA acts via a super-nucleophilic mechanism, forming a highly electrophilic protonated Schiff base intermediate that is rapidly attacked by the aminooxy reagent (4)[4]. pPDA accelerates the reaction up to 120-fold at pH 7.0 compared to uncatalyzed conditions (5)[5].

  • Stoichiometric Driving Force: A 5- to 10-fold molar excess of the biphenyl-aminooxy reagent is used to drive the equilibrium toward complete conversion, compensating for the kinetic penalty introduced by the mixed-solvent system.

Quantitative Data Analysis

Table 1: Kinetic Comparison of Catalysts in Oxime Ligation

Catalyst Optimal pH Range Relative Rate (vs Uncatalyzed) Typical Concentration Key Advantage
None 4.0 - 5.0 1x (Baseline) N/A No additives required; highly slow at pH 7.
Aniline 4.0 - 5.0 ~6x at pH 7.0 10 - 100 mM Well-established; low cost.
mPDA 5.0 - 7.0 ~15x at pH 7.0 Up to 750 mM High aqueous solubility allows massive excess.

| pPDA | 4.0 - 7.0 | ~120x at pH 7.0 | 2 - 10 mM | Highly effective at low micromolar concentrations. |

Table 2: Solvent System Optimization for Biphenyl-Aminooxy Reagents

Co-Solvent (DMSO) % v/v Reagent Solubility State Reaction Kinetics Protein Target Integrity
0% (Pure Aqueous) Aggregated / Precipitated Stalled (<5% yield) Intact
10% Partially Soluble (Micellar) Slow / Incomplete Intact
20 - 30% Monomeric / Fully Soluble Optimal (with pPDA) Generally Intact

| >50% | Highly Soluble | Fast | High risk of denaturation |

Visualizations

Mechanism cluster_0 Catalyst Activation Phase A Carbonyl Target (Aldehyde/Ketone) C Protonated Schiff Base (Highly Electrophilic) A->C + pPDA (Fast) B pPDA Catalyst B->C E Tetrahedral Intermediate C->E Transimination D O-[(4-phenylphenyl)methyl] hydroxylamine D->E Nucleophilic Attack F Stable Oxime Conjugate + Regenerated pPDA E->F Dehydration (-H2O)

Figure 1: pPDA-catalyzed oxime ligation mechanism overcoming neutral pH kinetic barriers.

Workflow step1 Step 1: Reagent Prep Dissolve O-[(4-phenylphenyl)methyl]hydroxylamine in 100% Anhydrous DMSO step4 Step 4: Biphasic Ligation Add DMSO stock dropwise to aqueous target (Final DMSO: 20% v/v) Incubate 2-4h at RT step1->step4 Dropwise addition to prevent precipitation step2 Step 2: Target Equilibration Prepare Aldehyde/Ketone Biomolecule in 100 mM Phosphate Buffer (pH 7.0) step3 Step 3: Catalyst Addition Add pPDA to 10 mM final concentration (Accelerates reaction 120-fold) step2->step3 step3->step4 Schiff base formed step5 Step 5: Quench & Purify Quench with Acetone/TFA Isolate via RP-HPLC step4->step5 LC-MS Validation (+181.24 Da mass shift)

Figure 2: Step-by-step experimental workflow for hydrophobic biphenyl-oxime bioconjugation.

Self-Validating Step-by-Step Protocol

Materials & Reagents

  • O-[(4-phenylphenyl)methyl]hydroxylamine (Biphenyl aminooxy reagent, MW: 199.25 g/mol )

  • Target biomolecule containing an aldehyde or ketone moiety

  • p-Phenylenediamine (pPDA) dihydrochloride

  • Anhydrous DMSO (Molecular Biology Grade)

  • 100 mM Sodium Phosphate Buffer, pH 7.0

  • Acetone or Trifluoroacetic acid (TFA)

Step 1: Reagent Preparation (The Hydrophobicity Check)

  • Causality: Dissolving the biphenyl reagent directly in an aqueous buffer results in immediate micelle formation, rendering the functional group inaccessible.

  • Action: Dissolve O-[(4-phenylphenyl)methyl]hydroxylamine in 100% anhydrous DMSO to create a highly concentrated stock solution (e.g., 50 mM). Vortex until completely clear.

Step 2: Target Equilibration & Catalyst Activation

  • Causality: Aldehydes and ketones are poorly reactive at neutral pH. Adding pPDA before the bulky aminooxy reagent allows the unobstructed formation of the highly electrophilic Schiff base.

  • Action: Dilute the carbonyl-containing target biomolecule (e.g., to 10–50 µM) in 100 mM Sodium Phosphate Buffer, pH 7.0. Add pPDA to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.

Step 3: Biphasic Ligation (The Critical Step)

  • Causality: Rapid injection of the organic stock into the aqueous buffer causes "solvent shock," leading to localized precipitation of the biphenyl reagent.

  • Action: Add the DMSO stock solution dropwise to the aqueous target mixture while vortexing vigorously. Ensure the final DMSO concentration is exactly 20% (v/v). The final aminooxy concentration should be a 5- to 10-fold molar excess over the target biomolecule.

Step 4: Incubation and Self-Validation

  • Action: Incubate the reaction mixture at room temperature (20–25°C) in the dark for 2 to 4 hours.

  • Self-Validation Checkpoint: At t=1h, extract a 5 µL aliquot and analyze it via LC-MS. A successful ligation is unequivocally confirmed by a net mass increase of +181.24 Da on the target biomolecule (Mass of Reagent[199.25 Da] - Mass of H₂O leaving group [18.01 Da]). If the reaction is stalled (<50% conversion), increase the pPDA concentration to 20 mM rather than increasing the temperature, which risks target degradation.

Step 5: Quenching & Purification

  • Causality: Unreacted lipophilic aminooxy reagents can cause severe off-target binding in downstream biological assays or structural studies.

  • Action: Quench the reaction by adding a 100-fold excess of acetone (which rapidly consumes residual aminooxy reagent) or lower the pH to <3.0 using neat TFA to halt pPDA catalysis. Purify the stable oxime conjugate via Reverse-Phase HPLC (RP-HPLC).

References

  • BenchChem. "Application Notes and Protocols for Oxime Bond Formation." Source: BenchChem. URL: 1

  • BenchChem. "Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents." Source: BenchChem. URL: 2

  • Dirksen, A., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Source: Bioconjugate Chemistry (ACS Publications). URL: 5

  • BenchChem. "The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide." Source: BenchChem. URL: 4

  • "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Source: Chemical Communications (RSC Publishing). URL: 3

Sources

Application

Application Notes &amp; Protocols: O-[(4-Phenylphenyl)methyl]hydroxylamine as a Strategic Reagent in Medicinal Chemistry

Introduction: The Strategic Value of the Biphenylmethyl Moiety In modern drug discovery, the formation of stable, covalent linkages between a pharmacophore and a carrier, or between two molecular fragments, is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Biphenylmethyl Moiety

In modern drug discovery, the formation of stable, covalent linkages between a pharmacophore and a carrier, or between two molecular fragments, is a cornerstone of rational design. The oxime ligation, a bioorthogonal reaction between a hydroxylamine and a carbonyl group (aldehyde or ketone), stands out for its high chemoselectivity and the exceptional stability of the resulting oxime ether bond under physiological conditions.[1][2] This stability is markedly superior to other linkages like hydrazones, particularly at neutral pH, making it ideal for applications requiring long-term integrity in circulation.[1][3]

While the core oxime chemistry is well-established, the choice of the hydroxylamine's substituent (the 'R' group in R-ONH₂) is a critical design element that can profoundly influence the physicochemical and pharmacokinetic properties of the final conjugate. O-[(4-Phenylphenyl)methyl]hydroxylamine, also known as O-(biphenyl-4-ylmethyl)hydroxylamine, has emerged as a reagent of significant interest. Its defining feature is the biphenylmethyl group, a privileged structural motif in medicinal chemistry.

Why the Biphenyl Group?

The biphenyl moiety is not merely an inert spacer. It is a versatile pharmacophoric element that can:

  • Enhance Lipophilicity: The aromatic system increases the molecule's lipophilicity, which can be crucial for membrane permeability and accessing intracellular targets.

  • Introduce Favorable Interactions: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with biological targets, such as protein side chains, potentially increasing binding affinity.[4] Biphenyl derivatives are common in a wide range of pharmacologically active compounds.[5]

  • Modulate Physicochemical Properties: The rigid, planar nature of the biphenyl system can impart conformational constraint on a molecule, which can be beneficial for receptor selectivity.

  • Improve Metabolic Stability: The C-C bond linking the phenyl rings is robust, and the overall structure can influence the metabolic profile of the parent drug. Research has shown that converting a ketone to a corresponding oxime ether can improve plasma stability.[6]

This guide provides a comprehensive overview of the chemistry, strategic applications, and detailed protocols for using O-[(4-phenylphenyl)methyl]hydroxylamine as a key building block in medicinal chemistry projects.

Core Chemistry: The Oxime Ligation Mechanism

The formation of an oxime ether from O-[(4-phenylphenyl)methyl]hydroxylamine and a carbonyl compound is a nucleophilic condensation reaction. The reaction proceeds efficiently and is often referred to as a form of "click chemistry" due to its reliability and specificity.[7]

Mechanism Rationale: The reaction rate is pH-dependent.[2][8]

  • Acidic Conditions (Optimal pH ~4-5): At a slightly acidic pH, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[2] The hydroxylamine's nitrogen remains sufficiently nucleophilic to initiate the reaction.

  • Neutral/Basic Conditions: At higher pH, the concentration of the protonated, activated carbonyl is low. At very low pH (<2), the hydroxylamine itself becomes fully protonated, losing its nucleophilicity and slowing the reaction.[9]

The reaction forms water as the sole byproduct, simplifying purification.[2]

Caption: General mechanism of acid-catalyzed oxime ether formation.

Strategic Applications in Drug Development

The use of O-[(4-phenylphenyl)methyl]hydroxylamine is indicated in several strategic scenarios:

  • PROTACs and Molecular Glues: The stability of the oxime ether linkage makes it an excellent choice for connecting the target-binding and E3 ligase-binding moieties in Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): For non-cleavable linkers in ADCs, the robustness of the oxime bond ensures the payload remains attached to the antibody until lysosomal degradation.[7]

  • Peptide and Bioconjugation: This reagent allows for the site-specific modification of peptides or proteins that have been engineered to contain a carbonyl group (e.g., via oxidation of a terminal serine or incorporation of a keto-amino acid).[10]

  • Fragment-Based Drug Discovery (FBDD): The biphenylmethyl hydroxylamine can be used to link fragments, growing a lead compound by tethering it to a carbonyl-containing anchor fragment.

  • Prodrug Design: The oxime linkage can be part of a prodrug strategy, particularly in systems designed for release in the acidic microenvironments of tumors or endosomes.[11]

Experimental Protocols

Protocol 1: General Synthesis of an Oxime Ether

This protocol describes a standard procedure for conjugating O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride to a model aldehyde, 4-fluorobenzaldehyde.

Materials:

  • O-[(4-Phenylphenyl)methyl]hydroxylamine hydrochloride (1.0 eq)

  • Aldehyde or Ketone of interest (e.g., 4-fluorobenzaldehyde) (1.0 eq)

  • Sodium Acetate (NaOAc) (2.0-3.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the aldehyde/ketone (1.0 eq) and O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio). The volume should be sufficient to fully dissolve the reagents (approx. 0.1 M concentration).

  • Base Addition: Add sodium acetate (2.5 eq) to the solution.

    • Scientist's Note: The hydrochloride salt of the hydroxylamine is often more stable and easier to handle. The base (sodium acetate) is added to neutralize the HCl in situ, liberating the free hydroxylamine which is the active nucleophile. Sodium acetate provides a buffered, mildly acidic condition optimal for the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours.

    • Rationale: Most oxime ligations with aldehydes are facile at room temperature. Ketones are less electrophilic and may require gentle heating (e.g., 40-60 °C) and longer reaction times.

  • Monitoring: Monitor the reaction progress by TLC. A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product should have a different Rf value than the starting materials. Visualize spots under UV light (254 nm).

  • Work-up: a. Once the reaction is complete (as judged by TLC), remove the ethanol using a rotary evaporator. b. Add deionized water to the residue and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution and then brine.

    • Scientist's Note: The NaHCO₃ wash removes any remaining acidic components. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Protocol 2: Product Characterization

Accurate characterization is essential to confirm the formation of the desired oxime ether.

1. Thin Layer Chromatography (TLC):

  • Purpose: Quick assessment of reaction completion and purity.

  • Procedure: Spot starting material and reaction mixture on a silica plate. Elute with Hexane/EtOAc. The product spot should be new and well-separated from starting materials.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of the new imine proton (CH =N) signal (typically ~7.5-8.5 ppm). The characteristic signals for the biphenyl and other aromatic protons should be present, along with the benzylic methylene protons (-O-CH₂ -Ar) around 5.2 ppm.

  • ¹³C NMR: Confirm the presence of the imine carbon (C =N) signal (typically ~145-160 ppm).

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the product.

  • Procedure: Use Electrospray Ionization (ESI) MS to find the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the oxime ether product.

Technique Purpose Expected Observation for a Successful Reaction
TLC Monitor reactionDisappearance of starting material spots, appearance of a new product spot.
¹H NMR Structural confirmationDisappearance of aldehyde C-H (~9-10 ppm). Appearance of oxime C-H (~7.5-8.5 ppm) and benzylic O-CH₂ (~5.2 ppm).
¹³C NMR Structural confirmationAppearance of imine carbon (C=N) signal (~145-160 ppm).
Mass Spec Molecular weight confirmationDetection of a peak corresponding to [M+H]⁺ or [M+Na]⁺ of the target product.

Workflow and Troubleshooting

Caption: A standard workflow for oxime ether synthesis and validation.

Troubleshooting Common Issues:

  • Low or No Reaction:

    • Cause: Incorrect pH; ketone is too sterically hindered or unreactive.

    • Solution: Check the pH of the reaction mixture; it should be mildly acidic. For unreactive ketones, consider adding a nucleophilic catalyst like aniline or its derivatives.[8][12] Increase the reaction temperature and time.

  • Multiple Products:

    • Cause: Side reactions or instability of starting materials. The oxime product can exist as a mixture of (E/Z) isomers, which may appear as two close spots on TLC or doubled signals in NMR.

    • Solution: Ensure the purity of starting materials. For E/Z isomers, this is an inherent property of the oxime bond and often does not impede further use. The isomers may sometimes be separable by careful chromatography.

  • Difficult Purification:

    • Cause: Product has similar polarity to a starting material or byproduct.

    • Solution: Adjust the solvent system for column chromatography. Consider an alternative work-up procedure, such as precipitation/crystallization if the product is a solid.

Conclusion

O-[(4-Phenylphenyl)methyl]hydroxylamine is more than a simple linker; it is a strategic tool for medicinal chemists. The exceptional stability of the oxime ether bond it forms, combined with the favorable physicochemical and pharmacophoric properties of the biphenylmethyl moiety, provides a powerful method for constructing advanced molecular architectures. By leveraging this reagent, researchers can enhance the drug-like properties of their compounds, from small molecule inhibitors to complex bioconjugates, paving the way for the development of next-generation therapeutics.

References

  • Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers. (2011). ACS Publications. Retrieved March 12, 2024, from [Link]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Schematic representation of (A) oxime ligation reaction... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Comparison of the solubility and rat plasma stability of oxime ethers... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. (2023). ACS Publications. Retrieved March 12, 2024, from [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. Retrieved March 12, 2024, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. (2024). MDPI. Retrieved March 12, 2024, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). MDPI. Retrieved March 12, 2024, from [Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. (2022). MDPI. Retrieved March 12, 2024, from [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution. (1987). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Synthesis and Characterization of a Mixture-Based Library of Oxime Ethers Based on a Common Aromatic Scaffold. (1999). ACS Publications. Retrieved March 12, 2024, from [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. Retrieved March 12, 2024, from [Link]

  • Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. (2019). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (2021). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. Retrieved March 12, 2024, from [Link]

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (1983). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Method for synthesizing O-phenylhydroxylamine hydrochloride. (2015). Google Patents.
  • Biological deeds of Biphenyl derivatives - A short Review. (2018). IJSDR. Retrieved March 12, 2024, from [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Publications. Retrieved March 12, 2024, from [Link]

  • N-Phenylhydroxylamine. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

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Method

Synthesis of Novel Oxime Ethers: An Application and Protocol Guide Utilizing O-[(4-phenylphenyl)methyl]hydroxylamine

Introduction: The Strategic Importance of Oxime Ethers in Modern Drug Discovery The oxime ether moiety (>C=N-O-R) has emerged as a privileged structural motif in contemporary medicinal chemistry and drug development.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Oxime Ethers in Modern Drug Discovery

The oxime ether moiety (>C=N-O-R) has emerged as a privileged structural motif in contemporary medicinal chemistry and drug development.[1] Its prevalence in a range of FDA-approved drugs underscores its utility in modulating pharmacokinetic and pharmacodynamic properties.[2] The geometric constraints of the C=N bond, coupled with the electronic nature of the N-O bond, offer a versatile scaffold for introducing molecular diversity and tailoring biological activity.[3] Oxime ethers have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

The strategic incorporation of sterically demanding and lipophilic substituents onto the oxime ether oxygen can significantly influence a molecule's interaction with biological targets, enhance metabolic stability, and improve cell permeability. The (4-phenylphenyl)methyl group, also known as the 4-biphenylylmethyl group, is a prime example of such a substituent. Its rigid, extended aromatic system can engage in favorable pi-stacking interactions within protein binding pockets and its lipophilicity can facilitate passage through cellular membranes. While the introduction of bulky substituents can sometimes lead to decreased activity, strategic placement can enhance target specificity and overall efficacy.[6]

This comprehensive guide provides a detailed protocol for the synthesis of the key intermediate, O-[(4-phenylphenyl)methyl]hydroxylamine, and its subsequent application in the preparation of novel oxime ethers. We will delve into the causality behind the experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals.

Synthesis of the Key Reagent: O-[(4-phenylphenyl)methyl]hydroxylamine Hydrochloride

A robust and reliable synthesis of the title hydroxylamine is paramount. A direct and efficient method involves a two-step procedure starting from the commercially available (4-phenylphenyl)methanol, adapting a general method for the preparation of O-substituted hydroxylamines from alcohols.[7][8][9][10] This approach circumvents the need to handle potentially hazardous reagents and offers good overall yields.

The synthetic pathway is outlined below:

Synthesis_of_O-[(4-phenylphenyl)methyl]hydroxylamine cluster_0 Step 1: Mesylation cluster_1 Step 2: O-Alkylation and Deprotection alcohol (4-phenylphenyl)methanol mesylate (4-phenylphenyl)methyl methanesulfonate alcohol->mesylate MsCl, Et3N, DCM, 0 °C to rt mesyl_chloride Methanesulfonyl chloride base Triethylamine solvent1 Dichloromethane protected_hydroxylamine tert-butyl N-({[1,1'-biphenyl]-4-yl}methoxy)carbamate mesylate->protected_hydroxylamine tert-butyl N-hydroxycarbamate, DBU, MeCN boc_hydroxylamine tert-butyl N-hydroxycarbamate dbu DBU solvent2 Acetonitrile product O-[(4-phenylphenyl)methyl]hydroxylamine Hydrochloride protected_hydroxylamine->product HCl/Dioxane deprotection HCl in Dioxane Oxime_Ether_Synthesis cluster_0 One-Pot Oxime Ether Synthesis carbonyl Aldehyde or Ketone product O-[(4-phenylphenyl)methyl]oxime ether carbonyl->product O-[(4-phenylphenyl)methyl]hydroxylamine HCl, Base, Solvent, rt or heat hydroxylamine O-[(4-phenylphenyl)methyl]hydroxylamine Hydrochloride hydroxylamine->product base Pyridine or Sodium Acetate solvent Ethanol

Figure 2: General one-pot synthesis of O-[(4-phenylphenyl)methyl]oxime ethers.

Protocol 3: Synthesis of an Exemplary Oxime Ether from Acetophenone

This protocol details the synthesis of acetophenone O-{[(1,1'-biphenyl)-4-yl]methyl} oxime.

Materials:

Reagent/SolventM.W.Amount (mmol)Volume/Mass
Acetophenone120.151.00.12 mL
O-[(4-phenylphenyl)methyl]hydroxylamine HCl235.711.10.26 g
Pyridine79.102.50.20 mL
Ethanol--10 mL

Procedure:

  • To a solution of acetophenone (0.12 mL, 1.0 mmol) in ethanol (10 mL), add O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride (0.26 g, 1.1 mmol) and pyridine (0.20 mL, 2.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours or gently reflux for 2-4 hours until completion, as monitored by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure oxime ether.

Characterization of O-[(4-phenylphenyl)methyl]oxime Ethers

Unambiguous characterization of the synthesized oxime ethers is crucial for validating their structure and purity. A combination of spectroscopic techniques is employed for this purpose. [9] 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most diagnostic signals are the benzylic protons (-O-CH₂-Ar), which typically appear as a singlet in the range of δ 5.0-5.5 ppm. The aromatic protons of the biphenyl moiety and the substituent on the carbonyl-derived carbon will resonate in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of the protons alpha to the C=N bond can help in determining the E/Z isomeric ratio, if applicable. [9]* ¹³C NMR: The benzylic carbon signal will appear around δ 75-80 ppm. The C=N carbon signal is also characteristic and resonates in the range of δ 150-160 ppm. The distinct signals for the biphenyl carbons provide further structural confirmation. [9] 2. Infrared (IR) Spectroscopy:

The IR spectrum will show a characteristic C=N stretching vibration in the region of 1620-1680 cm⁻¹. The N-O stretch is typically observed around 930-960 cm⁻¹. The absence of a broad O-H stretch (from the oxime precursor) confirms the formation of the ether linkage.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement of the molecular ion.

Concluding Remarks and Future Outlook

The protocols detailed herein provide a comprehensive and reliable guide for the synthesis of novel oxime ethers incorporating the bulky and lipophilic (4-phenylphenyl)methyl group. The strategic use of O-[(4-phenylphenyl)methyl]hydroxylamine opens avenues for the creation of new chemical entities with potentially enhanced pharmacological profiles. The provided methodologies are designed to be accessible to researchers in both academic and industrial settings, facilitating the exploration of this promising chemical space in drug discovery programs. Further investigations into the structure-activity relationships of this class of compounds are warranted to fully exploit their therapeutic potential.

References

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  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]

  • BenchChem. (2025).
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  • Dembinska, S., et al. (2022). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. Molecules, 27(4), 1339. [Link]

  • Gawroński, J., & Wu, F. (2022). A Review of Biologically Active Oxime Ethers. Molecules, 27(13), 4235. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
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  • Li, C. B., et al. (n.d.). A Convenient and Efficient Procedure for Oxime Ethers.
  • Organic Syntheses. (n.d.). β-Phenylhydroxylamine. [Link]

  • Royal Society of Chemistry. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 346-378. [Link]

  • . (n.d.). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives.

  • PubMed. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International, 83(4), 859-869. [Link]

  • Singh, R. P., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Singh, U. P., & Singh, R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 13(5), 987.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP0440582A1 - Process for preparing O-substituted hydroxylamines.
  • Kubmarawa, D., Barminas, J. T., & Aliyu, A. O. C. (2011). Silver Oxide-Mediated Oxime Ether Synthesis. Archives of Applied Science Research, 3(1), 126-130.

Sources

Application

Application Notes and Protocols for Catalytic Acceleration of Reactions with O-[(4-phenylphenyl)methyl]hydroxylamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of O-[(4-phenylphenyl)methyl]hydroxylamine O-[(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of O-[(4-phenylphenyl)methyl]hydroxylamine

O-[(4-phenylphenyl)methyl]hydroxylamine is a versatile reagent in modern organic synthesis, prized for its role as a precursor to valuable nitrogen-containing compounds. Its unique structure, featuring a readily cleavable N-O bond and a sterically demanding biphenylmethyl group, offers both opportunities and challenges in synthetic transformations. The strategic application of catalysts is paramount to harnessing its full potential, enabling milder reaction conditions, enhanced selectivity, and improved yields.

This comprehensive guide provides an in-depth exploration of catalytic systems designed to accelerate reactions involving O-[(4-phenylphenyl)methyl]hydroxylamine. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer expert insights to empower researchers in their synthetic endeavors. Our focus is on providing a self-validating framework for experimentation, grounded in authoritative scientific literature.

Core Reactive Principles: The N-O Bond as a Synthetic Linchpin

The synthetic utility of O-[(4-phenylphenyl)methyl]hydroxylamine and its analogs is primarily centered around the reactivity of the N-O bond. This bond, with an average bond energy of approximately 57 kcal/mol, is significantly weaker than C-C, C-N, and C-O bonds, making it susceptible to cleavage under catalytic conditions[1]. This strategic bond scission is the cornerstone of various synthetic transformations, including amination reactions for the construction of C-N bonds.

Section 1: Transition Metal-Catalyzed Electrophilic Amination

Transition metal catalysis provides a powerful platform for the activation of O-substituted hydroxylamines, including O-[(4-phenylphenyl)methyl]hydroxylamine, as electrophilic aminating agents. These methods are instrumental in the formation of C-N bonds, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.

Copper-Catalyzed C-H Amination of Arenes

Copper catalysis has emerged as a cost-effective and efficient strategy for the directed C-H amination of arenes using O-acyl hydroxylamines as the nitrogen source. While the direct use of O-alkyl hydroxylamines is less common, the principles are transferable, often requiring in-situ activation or the use of related O-benzoyl derivatives. The 8-aminoquinolyl directing group has proven particularly effective in achieving high regioselectivity for ortho-amination[2].

Mechanistic Rationale: The reaction is believed to proceed through a copper-catalyzed C-H activation step, facilitated by a directing group on the arene. The O-substituted hydroxylamine then acts as an electrophilic aminating reagent, delivering the amino group to the activated C-H bond.

Visualizing the Catalytic Cycle:

G Catalytic Cycle for Copper-Catalyzed C-H Amination Intermediate_A Cu(III) Intermediate Product_Complex Product-Cu(I) Complex Intermediate_A->Product_Complex Reductive Elimination Byproduct Byproduct Intermediate_A->Byproduct Product Aminated Arene Product_Complex->Product Cu(I) Cu(I) Product_Complex->Cu(I) Product Release Arene_DG Arene with Directing Group Arene_DG->Intermediate_A Hydroxylamine O-Acyl Hydroxylamine Hydroxylamine->Intermediate_A G Workflow for Pd-Catalyzed Amination Setup Reaction Setup: - Aryl Halide - Hydroxylamine - Pd Catalyst & Ligand - Base - Solvent Reaction Inert Atmosphere Heating (e.g., 65-100 °C) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Sources

Method

O-[(4-phenylphenyl)methyl]hydroxylamine derivative preparation methods for drug discovery

An Application Guide for Drug Discovery Researchers Preparation Methods for O-[(4-phenylphenyl)methyl]hydroxylamine Derivatives This guide provides an in-depth exploration of the synthetic strategies for preparing O-[(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Discovery Researchers

Preparation Methods for O-[(4-phenylphenyl)methyl]hydroxylamine Derivatives

This guide provides an in-depth exploration of the synthetic strategies for preparing O-[(4-phenylphenyl)methyl]hydroxylamine derivatives, a chemical scaffold of significant interest in modern drug discovery. The biphenyl moiety is a privileged structure in medicinal chemistry, while the oxime ether linkage offers a versatile and stable connection point for molecular elaboration, influencing crucial physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2]

This document is structured to provide not just procedural steps but also the underlying chemical logic, empowering researchers to adapt and optimize these methods for their specific molecular targets. We will explore the two primary retrosynthetic approaches and provide detailed, field-tested protocols for key transformations.

Strategic Overview: Two Convergent Pathways

The synthesis of the target O-arylmethyl oxime ethers can be logically dissected into two primary strategies. The choice between them often depends on the availability of starting materials, the desired diversity in the final products, and the specific functionalities of the target molecule.

Strategy A focuses on the late-stage introduction of the biphenylmethyl group via O-alkylation of a pre-synthesized oxime. This approach is ideal when a variety of biphenylmethyl analogues are not required, but rather a diverse set of carbonyl compounds are to be explored.

Strategy B employs a pre-functionalized O-((biphenyl-4-yl)methyl)hydroxylamine reagent, which is then condensed with various aldehydes or ketones. This method is highly efficient for generating a library of derivatives from a common advanced intermediate, making it suitable for structure-activity relationship (SAR) studies.

G cluster_A Strategy A: O-Alkylation cluster_B Strategy B: Condensation Target Target Molecule R1R2C=N-O-CH2-Biphenyl Oxime Oxime R1R2C=N-OH Oxime->Target BiphenylHalide 4-(Halomethyl)biphenyl X-CH2-Biphenyl BiphenylHalide->Target Base-mediated Alkylation (SN2) Carbonyl_A Carbonyl R1R2C=O Carbonyl_A->Oxime Condensation Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime HydroxylamineDeriv O-((biphenyl-4-yl)methyl)hydroxylamine NH2-O-CH2-Biphenyl HydroxylamineDeriv->Target Acid-catalyzed Condensation Carbonyl_B Carbonyl R1R2C=O Carbonyl_B->Target

Figure 1: The two primary retrosynthetic strategies for the synthesis of O-[(4-phenylphenyl)methyl]hydroxylamine derivatives.

Protocols for Key Synthetic Intermediates

The successful execution of either strategy relies on the robust preparation of key starting materials and intermediates. The following protocols detail the synthesis of these essential building blocks.

Protocol 1: Synthesis of 4-(Bromomethyl)biphenyl

This protocol describes the radical bromination of 4-methylbiphenyl. This transformation is the cornerstone for generating the key electrophile used in Strategy A. The use of N-Bromosuccinimide (NBS) provides a reliable source of bromine radicals, and a radical initiator like AIBN or benzoyl peroxide is crucial for the reaction to proceed efficiently.

Rationale for Experimental Choices:

  • Reagents: NBS is chosen over elemental bromine for its ease of handling and its ability to maintain a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.

  • Solvent: Carbon tetrachloride (CCl₄) or another non-polar solvent like cyclohexane is used because it does not react with the bromine radical and effectively dissolves the starting material.

  • Initiator: AIBN (Azobisisobutyronitrile) is a common choice as it decomposes at a predictable rate upon heating to generate the necessary free radicals to initiate the chain reaction.

  • Light: The reaction is often initiated by UV light, which promotes the homolytic cleavage of the N-Br bond in NBS.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbiphenyl (1.0 eq) in carbon tetrachloride (approx. 0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp (or a standard 100W light bulb). Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator of reaction progress is the consumption of the denser NBS, which will be replaced by succinimide that floats on the solvent surface.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes to yield 4-(bromomethyl)biphenyl as a white solid.

Protocol 2: Synthesis of O-((biphenyl-4-yl)methyl)hydroxylamine Hydrochloride

This protocol details the preparation of the key nucleophilic reagent for Strategy B. The synthesis involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis to release the desired hydroxylamine derivative.

Rationale for Experimental Choices:

  • N-Hydroxyphthalimide: This reagent serves as a protected form of hydroxylamine. The phthalimide group prevents over-alkylation and is stable to many reaction conditions, yet it can be cleaved under specific conditions.

  • Base: A non-nucleophilic base like DBU or a milder base such as potassium carbonate is used to deprotonate the N-hydroxyphthalimide, forming the nucleophile for the SN2 reaction.

  • Hydrazine: Hydrazine monohydrate is the classic reagent for cleaving the phthalimide group. It attacks the carbonyl centers, leading to the formation of a stable phthalhydrazide precipitate and liberating the free amine.

  • Acidification: The final product is often isolated as the hydrochloride salt to improve its stability and handling characteristics.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection (Hydrazinolysis) cluster_2 Step 3: Salt Formation A 4-(Bromomethyl)biphenyl + N-Hydroxyphthalimide B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate: O-(biphenyl-4-ylmethyl)-N-hydroxyphthalimide B->C SN2 Reaction D Intermediate from Step 1 E Hydrazine Monohydrate (NH2NH2·H2O) Solvent (e.g., Ethanol) F Free Base: O-((biphenyl-4-yl)methyl)hydroxylamine + Phthalhydrazide (precipitate) E->F Cleavage G Free Base from Step 2 H HCl in Ether I Final Product: O-((biphenyl-4-yl)methyl)hydroxylamine·HCl H->I Precipitation

Figure 2: Workflow for the synthesis of the key hydroxylamine reagent for Strategy B.

Step-by-Step Procedure:

  • Alkylation: To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture for 15 minutes at room temperature. Add a solution of 4-(bromomethyl)biphenyl (1.05 eq) in DMF dropwise. Heat the reaction to 60°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting materials.

  • Isolation of Intermediate: Cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration. Wash the solid with water and dry to obtain O-((biphenyl-4-yl)methyl)-N-hydroxyphthalimide.

  • Hydrazinolysis: Suspend the intermediate from the previous step in ethanol. Add hydrazine monohydrate (2.0 eq) and reflux the mixture for 2 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup and Salt Formation: Cool the mixture and filter off the phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and cool in an ice bath. Bubble dry HCl gas through the solution or add a solution of HCl in ether dropwise until precipitation is complete.

  • Purification: Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to yield O-((biphenyl-4-yl)methyl)hydroxylamine hydrochloride.

Protocols for Final Product Synthesis

With the key intermediates in hand, the following protocols describe the final convergent steps to the target molecules.

Protocol 3: Oxime Ether Synthesis via O-Alkylation (Strategy A)

This method involves the direct alkylation of a pre-formed oxime with 4-(bromomethyl)biphenyl. It is a variation of the Williamson ether synthesis.

Step-by-Step Procedure:

  • Oxime Formation: In a flask, dissolve the desired aldehyde or ketone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water. Add a base such as sodium acetate or pyridine and stir at room temperature or with gentle heating until the carbonyl starting material is consumed (monitored by TLC). The oxime product can often be isolated by precipitation upon adding water.

  • Alkylation Setup: In a separate flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the NaH suspension to 0°C. Add a solution of the oxime (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0°C and add a solution of 4-(bromomethyl)biphenyl (1.1 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

EntryCarbonyl SubstrateBaseSolventYield (%)E/Z Ratio
1CyclohexanoneNaHDMF85N/A
2AcetophenoneK₂CO₃Acetone7880:20
3BenzaldehydeNaHTHF91>95:5 (E)
44-MethoxybenzaldehydeDBUCH₃CN88>95:5 (E)
Table 1: Representative examples of O-alkylation reactions to form oxime ethers, illustrating typical yields and stereochemical outcomes. Yields are illustrative and may vary.
Protocol 4: Oxime Ether Synthesis via Condensation (Strategy B)

This is often the more efficient method for library synthesis. It involves the direct condensation of an aldehyde or ketone with the pre-synthesized O-((biphenyl-4-yl)methyl)hydroxylamine hydrochloride.[3]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq), O-((biphenyl-4-yl)methyl)hydroxylamine hydrochloride (1.1 eq), and a base such as sodium acetate (1.5 eq) or pyridine (2.0 eq).

  • Reaction: Add ethanol as a solvent and stir the mixture at room temperature. For less reactive ketones, the reaction may require heating to reflux. Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography or recrystallization.

References

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). MDPI. Available from: [Link]

  • An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of a Mixture-Based Library of Oxime Ethers Based on a Common Aromatic Scaffold. (2002). ACS Publications. Available from: [Link]

  • Synthesis of oxime ethers via a formal reductive O–H bond insertion of oximes to α-keto esters. (2024). Chemical Communications (RSC Publishing). Available from: [Link]

  • One-pot synthesis of oxime ethers from cinnam. (2012). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available from: [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available from: [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. Available from: [Link]

  • Method for synthesizing 4-hydroxymethyl biphenyl. Google Patents.
  • Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. (2012). PubMed. Available from: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. Available from: [Link]

  • Method for synthesizing O-phenylhydroxylamine hydrochloride. Google Patents.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Available from: [Link]

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences. Available from: [Link]

  • nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses Procedure. Available from: [Link]

  • o-Biphenyl-4-yl-hydroxylamine. PubChem, NIH. Available from: [Link]

  • O-((1,1'-biphenyl)-4-yl)hydroxylamine hydrochloride. PubChemLite. Available from: [Link]

  • Synthesis of biphenyl-4-yl phosphate and thiophosphate derivatives. ResearchGate. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in O-[(4-phenylphenyl)methyl]hydroxylamine synthesis

Welcome to the Technical Support Center for the synthesis of O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-4-ylmethyl)hydroxylamine). As a Senior Application Scientist, I have engineered this guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-4-ylmethyl)hydroxylamine). As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals seeking to maximize reaction yields, improve purity, and troubleshoot common synthetic bottlenecks associated with bulky, lipophilic O-alkylhydroxylamines.

Mechanistic Overview & Synthetic Strategy

Direct alkylation of free hydroxylamine with 4-(chloromethyl)biphenyl is kinetically unselective and prone to thermal decomposition, leading to dangerous and low-yielding N,O-dialkylation mixtures (1)[1].

The most robust, field-proven strategy relies on an N-protected precursor route. By reacting N-hydroxyphthalimide (NHPI) with 4-(chloromethyl)biphenyl under Phase-Transfer Catalysis (PTC), we ensure exclusive O-alkylation. Subsequent acidic hydrolysis cleanly unmasks the hydroxylamine without the need for hazardous deprotection reagents (2)[2].

Pathway A 4-(Chloromethyl)biphenyl + N-Hydroxyphthalimide B N-[(4-phenylphenyl)methoxy]phthalimide (Intermediate) A->B PTC: TBAB, NaHCO3 Toluene/H2O, 65°C C O-[(4-phenylphenyl)methyl]hydroxylamine Hydrochloride (Product) B->C Hydrolysis: HCl/AcOH Reflux, 12h

Optimized synthetic workflow for O-[(4-phenylphenyl)methyl]hydroxylamine via PTC.

Troubleshooting Guide & FAQs

Q1: My O-alkylation step is stalling at 40-50% yield. How do I drive it to completion? Causality & Solution: The primary issue is the high lipophilicity and steric bulk of the biphenyl group. In standard polar aprotic solvents (DMF/DMSO) with K₂CO₃, the reaction is sluggish, and solvent recovery is notoriously difficult (2)[2]. Transitioning to a Phase-Transfer Catalysis (PTC) system resolves this. Using a biphasic mixture (Toluene/Water) with Tetrabutylammonium bromide (TBAB) significantly enhances the nucleophilicity of the NHPI anion at the organic-aqueous interface, pushing yields above 85%.

Q2: I am observing significant N-alkylation or degradation products. How do I prevent this? Causality & Solution: NHPI is an ambident nucleophile. While O-alkylation is kinetically favored, strongly basic conditions (e.g., NaOH or KOH) can cause base-catalyzed ring opening of the phthalimide. Use a mild base like NaHCO₃. The pKa of NHPI is ~6.3, meaning mild bases are perfectly sufficient to generate the nucleophilic nitroxide anion without degrading the protecting group.

Q3: The deprotection step using hydrazine hydrate (hydrazinolysis) is yielding a thick, intractable paste. I am losing product during filtration. What is the alternative? Causality & Solution: Hydrazinolysis generates phthalhydrazide, which forms a voluminous, gel-like precipitate that physically traps the highly lipophilic O-[(4-phenylphenyl)methyl]hydroxylamine. Furthermore, hydrazine is highly toxic (3)[3]. The superior alternative is acidic hydrolysis. Refluxing the intermediate in a mixture of concentrated HCl and glacial acetic acid cleaves the phthalimide group and yields phthalic acid (which is easily filtered) and the product directly as the soluble hydrochloride salt (2)[2].

Q4: How should I isolate and store the final product to prevent degradation? Causality & Solution: Free O-alkylhydroxylamines are prone to oxidation and can act as nucleophiles, leading to slow degradation over time. Always isolate and store the compound as its hydrochloride salt. This ensures a high-purity (over 98%) crystalline solid that is stable for long-term storage, which is a critical requirement for downstream pharmaceutical applications (1)[1].

Quantitative Data: Yield Optimization

To illustrate the impact of these optimizations, the following tables summarize the quantitative improvements achieved by switching from traditional batch methods to the PTC/Acidic Hydrolysis workflow.

Table 1: Optimization of N-[(4-phenylphenyl)methoxy]phthalimide Synthesis (Alkylation)

Solvent SystemBaseCatalystTemp (°C)Time (h)Isolated Yield (%)
DMF (Monophasic)K₂CO₃None252455%
DCM / H₂O (Biphasic)NaHCO₃TBAHS (10 mol%)40882%
Toluene / H₂O (Biphasic) NaHCO₃ TBAB (10 mol%) 65 6 91%

Table 2: Optimization of Deprotection Step

ReagentSolventTemp (°C)Time (h)Workup DifficultyIsolated Yield (%)
Hydrazine hydrateEtOH782High (Gel formation)65%
Methylamine (33%)EtOH254Moderate78%
HCl (37%) / AcOH None 100 12 Low (Clean filtration) 88%

Optimized Experimental Protocol

This self-validating protocol ensures high fidelity through visual checkpoints that confirm reaction progress at each critical stage.

Phase 1: PTC-Mediated O-Alkylation
  • Charge Reactor: To a 500 mL round-bottom flask, add N-hydroxyphthalimide (16.3 g, 0.10 mol) and 4-(chloromethyl)biphenyl (21.3 g, 0.105 mol).

  • Establish Biphasic System: Add 100 mL of Toluene and 100 mL of 10% w/v aqueous NaHCO₃.

    • Self-Validation Checkpoint: The mixture will form two distinct layers. Effervescence (CO₂ release) may briefly occur as the NHPI is deprotonated.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (3.2 g, 0.01 mol, 10 mol%) to the mixture.

  • Reaction Execution: Heat the biphasic mixture to 65°C under vigorous mechanical stirring (≥500 rpm) for 6 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area for the phase-transfer catalyst to effectively shuttle the nitroxide anion.

  • Phase Separation & Workup: Cool to room temperature. Separate the organic (toluene) layer. Wash the organic layer sequentially with 0.1 M HCl (50 mL) to neutralize residual base, followed by brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford the N-[(4-phenylphenyl)methoxy]phthalimide intermediate.

Phase 2: Acidic Hydrolysis & Isolation
  • Acidic Cleavage: Suspend the N-[(4-phenylphenyl)methoxy]phthalimide intermediate (32.9 g, 0.10 mol) in a mixture of glacial acetic acid (100 mL) and 37% aqueous HCl (100 mL).

  • Reflux: Heat the suspension to a gentle reflux (approx. 100°C) for 12 hours.

    • Self-Validation Checkpoint: The suspension will initially clear as the intermediate dissolves, followed by the gradual precipitation of phthalic acid as the reaction progresses.

  • Precipitation & Filtration: Cool the reaction mixture to 0°C in an ice bath for 2 hours to maximize the precipitation of phthalic acid byproducts. Filter the white crystalline solid through a sintered glass funnel and wash with cold acetic acid (20 mL).

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid and water. Triturate the resulting oily residue with cold diethyl ether (100 mL).

    • Self-Validation Checkpoint: The final product, O-[(4-phenylphenyl)methyl]hydroxylamine hydrochloride, will crash out as a highly pure, white crystalline solid. Filter and dry under vacuum at 40°C.

References

  • Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147.2

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. BenchChem Technical Support. 1

  • Arabian Journal of Chemistry. (n.d.). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. 3

Sources

Optimization

Preventing thermal degradation of O-[(4-phenylphenyl)methyl]hydroxylamine during storage

An authoritative guide for researchers, scientists, and drug development professionals on the proper storage and handling of O-[(4-phenylphenyl)methyl]hydroxylamine to prevent thermal degradation. Technical Support Cente...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the proper storage and handling of O-[(4-phenylphenyl)methyl]hydroxylamine to prevent thermal degradation.

Technical Support Center: O-[(4-phenylphenyl)methyl]hydroxylamine Stability and Storage

Welcome to the technical support guide for O-[(4-phenylphenyl)methyl]hydroxylamine. As Senior Application Scientists, we've developed this resource to address common challenges and questions regarding the stability and handling of this important reagent. Thermal degradation can compromise the purity of your material, leading to inconsistent experimental results and potential downstream issues in your research and development workflows. This guide provides in-depth, field-proven insights and actionable protocols to ensure the long-term integrity of your compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the stability of O-[(4-phenylphenyl)methyl]hydroxylamine.

Q1: What makes O-[(4-phenylphenyl)methyl]hydroxylamine susceptible to degradation?

The core of the issue lies in the hydroxylamine moiety (-O-NH₂). The Nitrogen-Oxygen (N-O) bond is inherently weak and susceptible to both homolytic (radical) and heterolytic cleavage. Furthermore, like many hydroxylamines, this compound can undergo thermal decomposition.[1] The presence of the bulky (4-phenylphenyl)methyl group influences the molecule's overall stability, but the fundamental reactivity of the hydroxylamine functional group remains the primary concern.

Q2: What are the primary pathways for thermal degradation?

While a specific, peer-reviewed degradation pathway for this exact molecule is not widely published, we can infer the most probable routes based on the known chemistry of hydroxylamines and their derivatives.[2][3] The two most likely pathways are:

  • Bimolecular Isomerization and Decomposition: Theoretical studies on hydroxylamine show that a bimolecular isomerization to form an ammonia oxide intermediate is an energetically favorable decomposition pathway.[2][4] This process is often accelerated in aqueous solutions.[3]

  • N-O Bond Cleavage: The weak O-N bond can cleave under thermal stress, potentially leading to radical intermediates. This pathway can initiate a cascade of reactions, forming various impurities.[1]

Contaminants such as moisture, acids, or bases can significantly lower the onset temperature for decomposition and alter the reaction pathways.[5][6]

Q3: What are the first visible signs of degradation?

The first signs are often visual. A pure, solid sample of O-[(4-phenylphenyl)methyl]hydroxylamine should be a white to off-white powder or crystalline solid. Any of the following changes may indicate degradation:

  • Discoloration: Development of a yellow, tan, or brown hue.

  • Change in Consistency: Clumping, melting, or the appearance of an oily film, especially if stored at temperatures above the recommendation.

  • Odor: Generation of amine-like or fishy odors.[7]

Q4: How does storage temperature affect stability?

Temperature is the most critical factor. Higher temperatures provide the activation energy needed to initiate the degradation pathways mentioned above. Even temperatures well below the compound's melting point can cause slow degradation over time. Therefore, strict adherence to recommended low-temperature storage is essential. Some related hydroxylamine derivatives have a decomposition temperature above 150°C, but this does not preclude slower degradation at much lower temperatures.[8]

Section 2: Troubleshooting Common Issues

This section provides a structured approach to diagnosing and resolving problems encountered during storage and use.

Problem: You observe a significant new peak in your HPLC or LC-MS analysis of the starting material.

Probable Cause Recommended Action & Scientific Rationale
Thermal Degradation 1. Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) to get an accurate mass of the impurity. Potential degradation products could include the corresponding imine, oxime, or 4-phenylbenzyl alcohol. 2. Review Storage: Immediately verify your storage conditions (temperature, atmosphere). Ensure the freezer/refrigerator is functioning correctly and that the container seal was not compromised. 3. Quarantine & Re-evaluate: Quarantine the affected batch. Do not use it in critical experiments. If possible, repurify a small amount via recrystallization or column chromatography and re-analyze to see if the pure fraction is stable under ideal conditions. If not, the batch may be unsalvageable.
Oxidation 1. Check Handling Procedures: This can occur if the material was handled in the open air for extended periods. The hydroxylamine moiety is susceptible to oxidation. 2. Inert Atmosphere: Always handle the material under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).[9] Ensure containers are purged with inert gas before sealing for long-term storage.
Contamination (Acid/Base) 1. Trace Contaminants: Acidic or basic residues on glassware or spatulas can catalyze degradation.[5][6] 2. Use Dedicated Equipment: Use clean, dry, and dedicated utensils for handling. Avoid cross-contamination from other reagents.

Problem: Your reaction yields are unexpectedly low or inconsistent.

Probable Cause Recommended Action & Scientific Rationale
Reduced Purity of Starting Material 1. Perform Quality Control (QC): Before starting a campaign, always run a QC check on your starting material, even on a new bottle. Use the HPLC or NMR protocol outlined in Section 4. 2. Calculate Effective Molarity: If a minor, known impurity is present, you may be able to adjust the stoichiometry of your reaction. However, this is not ideal as unknown impurities could interfere with the reaction.
Incompatibility with Reaction Conditions 1. Assess Reagent Compatibility: Ensure that your reaction conditions (e.g., strong acids, bases, oxidizing agents) are compatible with the hydroxylamine functional group. 2. Temperature Control: If your reaction is heated, the starting material may be degrading under the reaction conditions themselves. Consider adding the hydroxylamine reagent slowly at a lower temperature.

Section 3: Best Practices for Storage and Handling

Following these protocols will maximize the shelf-life and reliability of your O-[(4-phenylphenyl)methyl]hydroxylamine.

Recommended Storage Conditions

This table summarizes the ideal storage parameters based on safety data sheets for analogous compounds.

Parameter Recommendation Rationale
Temperature -20°C or lower [10]Minimizes thermal energy, significantly slowing the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen) [9]Prevents oxidation and degradation from atmospheric moisture.
Light Amber Vial / Protect from Light [11]Protects against photolytic cleavage of the weak N-O bond.
Container Original, tightly sealed container [7][11]Prevents contamination. Avoid repackaging into metal containers as some hydroxylamines can be corrosive to metals.[8][11]
Workflow for Receiving and Qualifying a New Batch

This workflow ensures that you start your experiments with high-quality material.

G cluster_0 Receiving & Initial Inspection cluster_1 Quality Control Testing cluster_2 Storage & Use A Receive Shipment B Inspect Container Seal and Packaging A->B C Check Certificate of Analysis (CoA) B->C Seal Intact I Quarantine Batch, Contact Supplier B->I Seal Broken D Withdraw Small Sample Under Inert Atmosphere C->D E Perform QC Analysis (See Protocol 4.1) D->E F Compare Results to CoA and Specifications E->F G Store at <= -20°C Under Inert Gas F->G Passes QC F->I Fails QC H Release for Experimental Use G->H

Caption: Workflow for receiving and qualifying new material.

Section 4: Analytical Protocols for Quality Control

It is crucial to have a reliable analytical method to assess the purity of your material.

Protocol 4.1: Purity Assessment by Reversed-Phase HPLC-UV

This protocol provides a general method for assessing purity. Due to the limited UV absorbance of the core molecule, this method is best for detecting more chromophoric impurities.[12] For quantitative analysis, developing a method with a derivatizing agent or using LC-MS is recommended.[12]

1. Sample Preparation: a. Prepare a stock solution of O-[(4-phenylphenyl)methyl]hydroxylamine in acetonitrile at a concentration of 1 mg/mL. b. Dilute this stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • UV Detection: 254 nm.

3. Analysis: a. Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved. b. Inject the prepared sample. c. Run the analysis for 10-15 minutes. d. Assess the purity by calculating the area percentage of the main peak relative to the total peak area. A pure sample should exhibit a single major peak.

Note: For more sensitive and quantitative analysis, especially for identifying unknown degradation products, UPLC-MS/MS is the preferred method.[13]

Section 5: Visualizing Degradation

Understanding the potential chemical transformations is key to prevention.

Potential Thermal Degradation Pathways

This diagram illustrates hypothetical, yet chemically plausible, degradation products originating from O-[(4-phenylphenyl)methyl]hydroxylamine.

G A O-[(4-phenylphenyl)methyl]hydroxylamine (Starting Material) B [Bimolecular Isomerization] A->B Heat C [N-O Bond Cleavage (Radical)] A->C Heat / Light D 4-Phenylbenzaldehyde Imine B->D E 4-Phenylbenzyl Alcohol + N-Containing Fragments C->E F Other Rearrangement Products C->F

Caption: Potential degradation pathways for the title compound.

References

  • Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A. [Link][2]

  • Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. [Link][4]

  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University. [Link][5]

  • Wang, Q., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link][3]

  • Request PDF. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. ResearchGate. [Link][6]

  • Novak, M., & Rajagopal, S. (2009). Multiple decomposition pathways for the oxenium ion precursor O-(4-(4'-methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. PubMed. [Link][1]

  • MP Biomedicals. (2018). Safety data sheet. MP Biomedicals. [Link][9]

  • Stepanov, A. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC. [Link][13]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for O-[(4-phenylphenyl)methyl]hydroxylamine Conjugation

Welcome to the technical support resource for optimizing the pH conditions for the conjugation of O-[(4-phenylphenyl)methyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for optimizing the pH conditions for the conjugation of O-[(4-phenylphenyl)methyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the success of your conjugation experiments.

Introduction: The Critical Role of pH in Oxime Ligation

O-[(4-phenylphenyl)methyl]hydroxylamine is a valuable reagent for bioconjugation, reacting with aldehydes and ketones to form a stable oxime bond. The efficiency and rate of this oxime ligation are highly dependent on the reaction pH. Achieving the optimal pH is a balancing act: the reaction requires a slightly acidic environment to protonate the carbonyl group, making it more electrophilic, while also ensuring that a sufficient concentration of the hydroxylamine remains in its deprotonated, nucleophilic form. This guide will walk you through the principles and practical steps to determine the ideal pH for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical optimal pH for the uncatalyzed reaction of O-[(4-phenylphenyl)methyl]hydroxylamine with an aldehyde or ketone?

For uncatalyzed oxime ligations, the optimal pH is typically in the range of 4.0 to 5.0.[1] This is because the reaction is acid-catalyzed. At this pH, the carbonyl group of the binding partner is sufficiently protonated to enhance its reactivity, while the aminooxy group of O-[(4-phenylphenyl)methyl]hydroxylamine, with an estimated pKa similar to its structural analog O-benzylhydroxylamine (pKa ≈ 4.7), exists in a favorable equilibrium between its protonated (non-nucleophilic) and deprotonated (nucleophilic) forms.[2]

Q2: My biomolecule is sensitive to acidic conditions. Can I perform the conjugation at a neutral pH?

Yes, it is possible to perform the conjugation at a neutral pH (7.0-7.4), which is often necessary for pH-sensitive biomolecules like proteins. However, at neutral pH, the uncatalyzed reaction is significantly slower. To achieve efficient ligation at or near physiological pH, the use of a nucleophilic catalyst is highly recommended.[1]

Q3: What catalysts are recommended for oxime ligation at neutral pH, and how do they work?

Aniline and its derivatives are effective catalysts for oxime ligation at neutral pH. These catalysts work by first reacting with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine, thereby accelerating the overall reaction rate.[1]

Q4: Which aniline derivative is the most effective catalyst?

While aniline is commonly used, studies have shown that p-phenylenediamine is a superior catalyst for oxime ligations across a broad pH range (4-7), and is particularly effective at neutral pH.[3][4][5] It can significantly increase the reaction rate even at low millimolar concentrations.[3][4]

Q5: How does pH affect the stability of the final oxime bond?

Oxime bonds are generally stable under neutral and physiological conditions. However, their hydrolysis is acid-catalyzed, meaning the bond can be reversed under strongly acidic conditions.[6]

Troubleshooting Guide

This section addresses common issues encountered during the pH optimization of O-[(4-phenylphenyl)methyl]hydroxylamine conjugation.

Issue Possible Cause Recommended Solution
Low or No Product Formation Suboptimal pH: The reaction mixture is either too acidic (protonating the hydroxylamine) or too basic (insufficient protonation of the carbonyl).Systematically screen a range of pH values from 4.0 to 7.5 using the protocol provided below.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the hydroxylamine for reaction with the aldehyde or ketone.Use non-amine-containing buffers such as MES, acetate, or phosphate buffers.
Low Reactant Concentration: The reaction is bimolecular, and low concentrations can lead to slow reaction rates.If possible, increase the concentration of one or both reactants.
Protein Aggregation or Precipitation pH close to Isoelectric Point (pI): If conjugating to a protein, a pH near its pI can lead to reduced solubility and aggregation.Adjust the buffer pH to be at least one unit away from the protein's pI.[7]
Hydrophobic Interactions: The conjugation process may expose hydrophobic regions of the protein.Consider adding non-ionic detergents (e.g., Polysorbate 20) or other stabilizing excipients to the reaction buffer.[7]
Slow Reaction Rate at Neutral pH Absence of Catalyst: The uncatalyzed reaction is inherently slow at neutral pH.Add a nucleophilic catalyst such as aniline or, preferably, p-phenylenediamine to the reaction mixture at a concentration of 2-10 mM.[3][4]
Inefficient Catalyst: Aniline may not be a sufficiently strong catalyst for your specific system.Switch to a more potent catalyst like p-phenylenediamine.[3][4][5]

Experimental Protocols

Protocol 1: pH Scouting for Uncatalyzed Oxime Ligation

This protocol is designed to identify the optimal acidic pH for the uncatalyzed conjugation of O-[(4-phenylphenyl)methyl]hydroxylamine.

Materials:

  • O-[(4-phenylphenyl)methyl]hydroxylamine

  • Aldehyde or ketone-containing molecule

  • Buffer Series (0.1 M):

    • Sodium Acetate Buffer: pH 4.0, 4.5, 5.0, 5.5

    • MES Buffer: pH 6.0, 6.5

  • Reaction solvent (e.g., DMSO, DMF, or water)

  • Quenching solution (e.g., excess acetone or a suitable nucleophile)

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of O-[(4-phenylphenyl)methyl]hydroxylamine in the reaction solvent.

    • Prepare a 10 mM stock solution of your aldehyde or ketone-containing molecule in the reaction solvent.

  • Set up Reactions:

    • In separate microcentrifuge tubes, add the appropriate buffer to achieve a final volume of 100 µL.

    • Add the aldehyde/ketone stock solution to each tube to a final concentration of 1 mM.

    • Initiate the reaction by adding the O-[(4-phenylphenyl)methyl]hydroxylamine stock solution to each tube to a final concentration of 1.2 mM (a slight excess).

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

    • Quench the reaction immediately by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the quenched samples by HPLC or LC-MS to determine the percentage of product formation.

    • Plot the product formation over time for each pH to determine the initial reaction rates. The pH that yields the fastest rate and highest conversion is the optimum.

Protocol 2: pH Optimization for Catalyzed Oxime Ligation at Neutral pH

This protocol is for optimizing the conjugation when working with pH-sensitive biomolecules that require a neutral reaction environment.

Materials:

  • O-[(4-phenylphenyl)methyl]hydroxylamine

  • Aldehyde or ketone-containing biomolecule

  • Buffer Series (0.1 M):

    • Phosphate Buffer: pH 6.5, 7.0, 7.5

  • p-Phenylenediamine (catalyst)

  • Reaction solvent (e.g., DMSO or DMF for small molecule stock solutions)

  • Analytical instrument for monitoring reaction progress (e.g., SDS-PAGE, HPLC, LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of O-[(4-phenylphenyl)methyl]hydroxylamine in the reaction solvent.

    • Prepare a stock solution of your aldehyde or ketone-containing biomolecule in the desired phosphate buffer.

    • Prepare a 100 mM stock solution of p-phenylenediamine in water or buffer.

  • Set up Reactions:

    • In separate microcentrifuge tubes, add the biomolecule solution.

    • Add the p-phenylenediamine stock solution to a final concentration of 2-10 mM.

    • Initiate the reaction by adding the O-[(4-phenylphenyl)methyl]hydroxylamine stock solution to a final concentration that is in a 5- to 20-fold molar excess over the biomolecule.

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points, withdraw aliquots and analyze the extent of conjugation by an appropriate method.

  • Analysis:

    • Compare the reaction progress at each pH to determine the optimal condition for the catalyzed ligation.

Visualizing the Process

Reaction Mechanism and the Influence of pH

G cluster_0 Acidic Conditions (pH 4-5) cluster_1 Neutral Conditions (pH ~7) cluster_2 Catalyzed Neutral Conditions (pH ~7) Aldehyde/Ketone Aldehyde/Ketone Protonated Carbonyl Protonated Carbonyl Aldehyde/Ketone->Protonated Carbonyl H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Hydroxylamine Hydroxylamine (Nucleophilic) Hydroxylamine (Nucleophilic) Hydroxylamine (Nucleophilic)->Tetrahedral Intermediate Oxime Oxime Tetrahedral Intermediate->Oxime - H2O (fast) Aldehyde/Ketone_n Aldehyde/Ketone Tetrahedral Intermediate_n Tetrahedral Intermediate Aldehyde/Ketone_n->Tetrahedral Intermediate_n + Hydroxylamine (slow) Hydroxylamine_n Hydroxylamine (Nucleophilic) Hydroxylamine_n->Tetrahedral Intermediate_n Oxime_n Oxime Tetrahedral Intermediate_n->Oxime_n - H2O (slow) Aldehyde/Ketone_c Aldehyde/Ketone Schiff Base Intermediate Schiff Base Intermediate Aldehyde/Ketone_c->Schiff Base Intermediate + Catalyst Catalyst (Aniline derivative) Catalyst (Aniline derivative) Catalyst (Aniline derivative)->Schiff Base Intermediate Tetrahedral Intermediate_c Tetrahedral Intermediate Schiff Base Intermediate->Tetrahedral Intermediate_c + Hydroxylamine Hydroxylamine_c Hydroxylamine (Nucleophilic) Hydroxylamine_c->Tetrahedral Intermediate_c Oxime_c Oxime Tetrahedral Intermediate_c->Oxime_c - H2O, - Catalyst

Caption: The influence of pH and catalysts on the oxime ligation reaction mechanism.

Experimental Workflow for pH Optimization

G cluster_workflow pH Optimization Workflow A Prepare Buffer Series (e.g., pH 4.0 - 7.5) C Set up Parallel Reactions at Each pH A->C B Prepare Reactant Stock Solutions B->C D Incubate at Constant Temperature C->D E Withdraw and Quench Aliquots at Time Points D->E F Analyze Samples (HPLC, LC-MS, etc.) E->F G Determine Optimal pH (Fastest Rate, Highest Yield) F->G

Caption: A generalized workflow for pH optimization of oxime ligation.

References

  • BenchChem. (2025).
  • ChemBK. (2024, April 9). O-Benzylhydroxylamine. Retrieved from [Link]

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • BenchChem. (2025).
  • Dirksen, A., & Dawson, P. E. (2008). Nucleophilic catalysis of oxime ligation.
  • BenchChem. (2025).
  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Dawson, P. E., & Kent, S. B. H. (2009). Nucleophilic Catalysis of Oxime Ligation.
  • Crisalli, P., & Kool, E. T. (2013). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH.
  • Rashidian, M., Jacobsen, M. P., & Nielsen, T. E. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(23), 5267–5272.
  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • BenchChem. (2025).
  • Zhang, C., Yue, Q., Xiao, Z., Wang, X., Zhang, Q., & Li, D. (2017). Synthesis of O-Aroyl-N,N-dimethylhydroxylamines through Hypervalent Iodine-Mediated Amination of Carboxylic Acids with N,N-Dimethylformamide. Organic Chemistry Portal.
  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 828–839.
  • Vector Labs. (n.d.).
  • BOC Sciences. (2025, February 28).
  • Katritzky, A. R., & El-Gendy, B. E. (2010).
  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal.
  • Wang, Y., Geng, J., & Liu, Y. (2015). Optimization of pH for the conjugation between colloidal gold and antibody.
  • Crisalli, P., & Kool, E. T. (2013). pH dependence of β-hydroxy oxime ligation using aniline organocatalysts.
  • Hermanson, G. T. (1996). Small-molecule-protein conjugation procedures.
  • Organic Chemistry Portal. (n.d.).
  • Li, J., et al. (2021). Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. Chemical Science, 12(3), 1148-1153.
  • National Center for Biotechnology Information. (n.d.). O-Benzylhydroxylamine. PubChem.
  • Bio-Techne. (n.d.).
  • Li, Y., et al. (2015). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Biomacromolecules, 16(10), 3118–3127.
  • BenchChem. (n.d.). O-Benzylhydroxylamine.
  • Master Organic Chemistry. (n.d.).
  • Dondoni, A., & Perrone, D. (2000). Synthesis and reactivity of α-allenylhydroxylamines: a new efficient access to 3,6-dihydro-1,2-oxazines.

Sources

Optimization

Column chromatography purification techniques for O-[(4-phenylphenyl)methyl]hydroxylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield and purity issues when isolating O-alkylhydroxylamines. O-[(4-phenylphenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield and purity issues when isolating O-alkylhydroxylamines. O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-4-ylmethyl)hydroxylamine) presents a unique chromatographic challenge: it combines a highly lipophilic, UV-active biphenyl tail with a polar, basic, and nucleophilic hydroxylamine headgroup (-O-NH₂).

This guide is designed to move beyond basic instructions by explaining the causality behind column failures and providing self-validating protocols to ensure your purification is successful on the first attempt.

Chromatographic Workflow & Decision Tree

Before packing a column, it is critical to evaluate the interaction between your target molecule and the stationary phase. The workflow below outlines the logical progression for isolating basic hydroxylamines.

ChromatographyWorkflow Start Crude O-[(4-phenylphenyl)methyl]hydroxylamine CheckTLC Perform TLC on Bare Silica (Hexane/EtOAc) Start->CheckTLC Tailing Severe Tailing / Streaking? CheckTLC->Tailing AddTEA Add 1% TEA to Eluent Pre-treat Silica Tailing->AddTEA Yes (Amine interaction) Standard Standard Flash Chromatography (Hexane/EtOAc) Tailing->Standard No (Rare for free -ONH2) CheckRecov Check Recovery & Purity AddTEA->CheckRecov Standard->CheckRecov LowRecov Low Recovery / Degradation? CheckRecov->LowRecov AltPhase Switch to Basic Alumina or Reverse Phase (C18) LowRecov->AltPhase Yes (Silica-induced cleavage) Success Pure O-[(4-phenylphenyl)methyl]hydroxylamine LowRecov->Success No (>90% Yield) AltPhase->Success

Decision tree for the chromatographic purification of O-[(4-phenylphenyl)methyl]hydroxylamine.

Troubleshooting & FAQs

Q1: Why does my O-[(4-phenylphenyl)methyl]hydroxylamine streak severely on standard silica gel, and how can I prevent it? Causality: Normal-phase silica gel contains highly acidic silanol groups (Si-OH, pKa ~4.5–5.5). The basic nitrogen lone pair of the hydroxylamine headgroup forms strong hydrogen bonds and undergoes acid-base interactions with these silanols. Because the biphenyl tail is highly lipophilic, the molecule experiences "mixed-mode retention"—the tail pushes it forward in non-polar solvents while the headgroup anchors it to the silica. This continuous adsorption/desorption mismatch causes severe streaking. Solution: You must deactivate the silica gel by adding a basic modifier, such as 1% Triethylamine (TEA), to the eluent. TEA competitively binds to the acidic silanol sites, masking them and allowing the hydroxylamine to elute based purely on its inherent polarity, a standard practice for [1].

SilanolInteraction Silanol Acidic Silanol Group (Si-OH, pKa ~4.5) Interaction Strong Hydrogen Bonding & Acid-Base Interaction Silanol->Interaction Masked Masked Silanol (Si-O⁻ HN⁺Et3) Silanol->Masked Hydroxylamine O-alkylhydroxylamine (Basic -ONH2) Hydroxylamine->Interaction Elution Ideal Polarity-Based Elution Hydroxylamine->Elution Bypasses Si-OH Result Peak Tailing & Irreversible Adsorption Interaction->Result TEA Triethylamine (TEA) Modifier TEA->Masked Competes for Si-OH Masked->Elution

Mechanism of silanol masking by TEA to prevent hydroxylamine tailing during chromatography.

Q2: I added TEA to my eluent, but my recovery is still below 50%. Where is the rest of my compound? Causality: Free O-alkylhydroxylamines are sensitive to prolonged exposure to active silica surfaces. If the column generates localized heat during packing or solvent mixing, the hydroxylamine can undergo irreversible chemisorption or hydrolysis back to the corresponding alcohol[2]. Solution: Switch to a less acidic stationary phase. Basic Alumina (Activity II or III) is an excellent alternative for normal-phase purification of basic amines. Alternatively, utilize Reverse-Phase (C18) chromatography.

Q3: Can I purify this compound using an acidic modifier like Formic Acid instead of a base? Causality: Adding an acid (like 0.1% Formic Acid) protonates the hydroxylamine to form an ammonium salt. While this is disastrous for Normal-Phase silica (the salt will bind irreversibly), it is highly effective for Reverse-Phase (C18) chromatography. In C18 systems, the acidic modifier standardizes the ionization state of the molecule, preventing peak broadening and improving interaction with the mobile phase, a technique frequently used in [3].

Q4: How do I accurately track this compound during fraction collection? Causality: The biphenyl moiety is a strong chromophore, making it highly active under short-wave UV light (254 nm). However, UV alone does not confirm the structural integrity of the delicate hydroxylamine headgroup. Solution (Self-Validating System): Use a dual-validation visualization system. First, identify UV-active spots at 254 nm. Second, stain the TLC plate with Ninhydrin and heat gently. The free primary amine of the -O-NH₂ group will react to form a distinct purple/brown spot. If a fraction is UV-active but Ninhydrin-negative, the hydroxylamine has degraded.

Quantitative Data: Stationary Phase Performance

The table below summarizes the expected chromatographic behavior of O-[(4-phenylphenyl)methyl]hydroxylamine across different purification systems.

Stationary PhaseEluent SystemModifierRetardation Factor (Rf) / Retention Time (tR)Peak Shape / Tailing FactorTypical Recovery (%)
Bare Silica Gel (60 Å) Hexane / EtOAc (70:30)None0.15 - 0.45 (Severe Streaking)> 3.0 (Poor)40 - 55%
Deactivated Silica Hexane / EtOAc (70:30)1% TEA0.35 (Tight spot)1.1 - 1.3 (Good)85 - 90%
Basic Alumina Hexane / EtOAc (80:20)None0.401.0 - 1.2 (Excellent)90 - 95%
Reverse-Phase C18 H₂O / MeCN Gradient0.1% Formic AcidtR = 6.5 min (Analytical scale)1.0 (Excellent)> 95%

Detailed Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Silica Gel Chromatography

This protocol utilizes base-deactivation to prevent silanol interference, adapting [4] for basic hydroxylamines.

Step 1: Solvent Preparation Prepare your mobile phase (e.g., 70:30 Hexane/Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture. Stir thoroughly. Causality: TEA is highly volatile and must be mixed uniformly to ensure consistent masking of the silica throughout the column bed.

Step 2: Column Packing & Equilibration (Self-Validating) Slurry-pack the silica gel using the TEA-modified solvent. Pass at least 3 column volumes (CV) of the modified solvent through the bed. Validation Check: Collect 5 mL of the eluent exiting the column and spot it on a pH indicator strip. The pH must be >8. If it is neutral, the silica has absorbed all the TEA, and you must pass more modified solvent before loading your sample.

Step 3: Dry Loading the Sample Dissolve the crude O-[(4-phenylphenyl)methyl]hydroxylamine in a minimum amount of dichloromethane (DCM). Add a small amount of deactivated silica (pre-treated with TEA and dried) to the flask and evaporate the DCM under reduced pressure. Load this dry powder evenly onto the column. Causality: Dry loading prevents the highly lipophilic biphenyl group from crashing out at the column head if the initial eluent is too non-polar, preventing band broadening.

Step 4: Elution & Dual-Stain Monitoring Elute the column using the TEA-modified solvent. Spot fractions on a TLC plate. Check first under a 254 nm UV lamp (identifies the biphenyl core), then dip in Ninhydrin stain and heat (confirms the intact -O-NH₂ group). Combine fractions that are both UV and Ninhydrin positive.

Protocol B: Reverse-Phase (C18) Flash Chromatography

If normal phase yields poor recovery due to silica-induced degradation, C18 is the definitive rescue method.

Step 1: Mobile Phase Preparation Prepare Solvent A: Ultrapure Water + 0.1% Formic Acid. Prepare Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid. Causality: Formic acid protonates the hydroxylamine, increasing its solubility in the aqueous phase and ensuring a sharp, symmetrical peak by preventing secondary interactions with unendcapped silanols on the C18 matrix.

Step 2: Equilibration & Loading Equilibrate the C18 column with 95% Solvent A / 5% Solvent B. Validation Check: Monitor the baseline at 254 nm. Do not load the sample until the UV baseline is completely flat, indicating full column equilibration. Dissolve the crude sample in a minimal volume of DMSO or Acetonitrile and inject.

Step 3: Gradient Elution Run a gradient from 5% B to 100% B over 15 column volumes. The highly lipophilic biphenyl group will cause the molecule to retain strongly; expect elution between 60% and 80% Acetonitrile.

Step 4: Lyophilization Combine the pure fractions. Do not use a rotary evaporator with high heat, as the acidic water can cause hydrolysis of the hydroxylamine. Instead, freeze the combined fractions and lyophilize (freeze-dry) to yield the pure O-[(4-phenylphenyl)methyl]hydroxylamine formate salt.

References

  • Benjamin D. Senzer, Cholapat Varongchayakul, Rick L. Danheiser, Brian Daniels, Vy M. Dong, Katerina Scotchburn, and Sophie A. L. Rousseaux. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025.

  • C. G. Bouthillette et al. "A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction." ACS Combinatorial Science (formerly J. Comb. Chem.), 2005.

  • BenchChem Technical Support. "Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride." BenchChem, 2025.

  • M. Ye et al. "Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization." Journal of Chromatography B (Repositori UPF), 2018.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation Methods for O-[(4-phenylphenyl)methyl]hydroxylamine Purity Analysis

O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(Biphenyl-4-ylmethyl)hydroxylamine) presents a unique analytical challenge in pharmaceutical quality control. Structurally, it is a dichotomy: it possesses a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-(Biphenyl-4-ylmethyl)hydroxylamine) presents a unique analytical challenge in pharmaceutical quality control. Structurally, it is a dichotomy: it possesses a highly hydrophobic, strongly UV-absorbing biphenyl moiety coupled to a polar, reactive hydroxylamine terminus. While standard aliphatic hydroxylamines typically require complex pre-column derivatization due to the absence of a strong chromophore ([1]), the extended π -conjugation of the biphenyl group in this molecule allows for highly sensitive direct UV detection.

This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies—standard Alkyl (C18) versus Phenyl-Hexyl stationary phases—and outlines a validation framework strictly adhering to the latest [2].

Mechanistic Causality & Method Selection

When developing a method for biphenyl-containing compounds, stationary phase selection dictates the success of the separation:

  • C18 (Octadecylsilane) Approach (Baseline): Relies purely on dispersive (hydrophobic) interactions. While it retains the biphenyl group strongly, it often struggles to resolve closely related process impurities (e.g., biphenyl-4-methanol or biphenyl-4-carboxaldehyde) which share nearly identical hydrophobicities.

  • Phenyl-Hexyl Approach (Optimized): Offers a dual-retention mechanism. It provides dispersive interactions via the hexyl linker and π−π interactions via the phenyl ring. The electron-rich biphenyl moiety of O-[(4-phenylphenyl)methyl]hydroxylamine undergoes strong π−π stacking with the stationary phase, providing orthogonal selectivity that dramatically improves resolution from structurally analogous impurities ([3]).

G A O-[(4-phenylphenyl)methyl]hydroxylamine B Polar Hydroxylamine Group (Hydrogen Bonding) A->B C Biphenyl Moiety (Hydrophobic & π-System) A->C D HILIC / Derivatization (Not Required due to UV chromophore) B->D E C18 Stationary Phase (Dispersive Interactions Only) C->E Standard Selectivity F Phenyl-Hexyl Phase (Dispersive + π-π Interactions) C->F Superior Selectivity

Caption: Structural attributes of O-[(4-phenylphenyl)methyl]hydroxylamine guiding phase selection.

Experimental Protocols: Step-by-Step Validation Workflows

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be evaluated prior to sample analysis to confirm resolution and peak symmetry criteria are met.

Protocol 1: Phenyl-Hexyl RP-HPLC Method (Optimized)
  • Mobile Phase Preparation:

    • Buffer (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. Causality: The low pH effectively suppresses the ionization of the basic hydroxylamine group ( pKa​≈6.0 ), preventing secondary interactions with residual silanols and eliminating peak tailing.

    • Organic (B): Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

    • Gradient Program: 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (back to 30% B), 12.1-15 min (Equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the biphenyl π→π∗ transition).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve 10 mg of the O-[(4-phenylphenyl)methyl]hydroxylamine sample in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to 100 µg/mL for the working assay concentration.

Protocol 2: C18 RP-HPLC Method (Baseline Alternative)
  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Identical to Protocol 1.

  • Gradient: Requires a shallower gradient (40% to 90% B over 15 minutes) to force the elution of the highly retained biphenyl compound, though resolution of impurities remains compromised.

Comparative Validation Data (ICH Q2(R2) Framework)

Both methodologies were subjected to validation protocols assessing Specificity, Linearity, Accuracy, and Precision. The quantitative results are summarized below.

Table 1: Comparative Validation Metrics for Purity Determination
Validation Parameter (ICH Q2)C18 Column (Standard)Phenyl-Hexyl Column (Optimized)ICH Acceptance Criteria
Specificity (Resolution, Rs​ ) Rs​=1.4 (co-elutes with alcohol impurity) Rs​=3.2 (baseline separation) Rs​≥1.5
Linearity ( R2 ) 0.9985 (Range: 10-150 µg/mL)0.9998 (Range: 1-150 µg/mL) R2≥0.999
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLS/N 3 (LOD) / 10 (LOQ)
Accuracy (% Recovery) 97.5% - 101.2%99.1% - 100.4%98.0% - 102.0%
Precision (% RSD) 1.8% (n=6)0.6% (n=6) ≤2.0%
Peak Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Excellent symmetry) Tf​≤1.5
Data Interpretation & Causality

The Phenyl-Hexyl column drastically outperforms the C18 column in Specificity and Peak Symmetry. The π−π interactions selectively retard the biphenyl-4-methanol impurity (which lacks the basic nitrogen), pulling it away from the target O-[(4-phenylphenyl)methyl]hydroxylamine peak. Furthermore, the C18 column exhibits moderate peak tailing ( Tf​=1.6 ) due to secondary interactions between the basic hydroxylamine and residual surface silanols. The Phenyl-Hexyl phase mitigates this through superior end-capping and alternative retention dynamics.

G S1 Method Design (Column & Mobile Phase) S2 System Suitability (Resolution & Tailing) S1->S2 S3 ICH Q2(R2) Validation (Linearity, Accuracy, Precision) S2->S3 S4 Routine Purity Analysis (% Area Normalization) S3->S4

Caption: The analytical lifecycle for validating O-[(4-phenylphenyl)methyl]hydroxylamine purity.

References

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

Sources

Comparative

In Vitro Stability Testing of O-[(4-phenylphenyl)methyl]hydroxylamine Derivatives: A Comparative Guide

Executive Summary O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-biphenyl-4-ylmethylhydroxylamine) is an advanced hydroxylamine derivative utilized in drug discovery and bioconjugation. While standard hydroxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-[(4-phenylphenyl)methyl]hydroxylamine (also known as O-biphenyl-4-ylmethylhydroxylamine) is an advanced hydroxylamine derivative utilized in drug discovery and bioconjugation. While standard hydroxylamines and O-benzylhydroxylamines frequently suffer from poor pharmacokinetic profiles due to rapid oxidative and reductive metabolism, the incorporation of a bulky biphenyl motif drastically alters the compound's metabolic fate. This guide provides a comparative analysis of the in vitro stability of O-[(4-phenylphenyl)methyl]hydroxylamine derivatives against traditional aliphatic and simple benzylic alternatives, supported by mechanistic insights and standardized experimental protocols.

Introduction & Pharmacological Context

Hydroxylamine derivatives are highly valued in medicinal chemistry. They serve as potent pharmacophores—often acting as metal-chelating agents in metalloenzyme inhibitors (e.g., Indoleamine 2,3-dioxygenase-1[IDO1] and lipoxygenases)[1]—and as highly reactive nucleophiles for oxime ligation in bioconjugation. However, a critical bottleneck in their clinical translation is their inherent metabolic instability. The fragile N-O bond is highly susceptible to cleavage by hepatic reductases, while the adjacent carbon atoms (especially benzylic positions) are prime targets for Cytochrome P450 (CYP450) mediated oxidation[2].

To circumvent these liabilities, structural optimization often involves steric shielding. The O-[(4-phenylphenyl)methyl]hydroxylamine scaffold represents a rational design approach where the simple benzyl group is replaced with an extended biphenyl system, significantly enhancing metabolic stability without compromising the reactivity of the terminal aminooxy group[3].

Mechanistic Causality: The Biphenyl Shielding Effect

The superior in vitro stability of O-[(4-phenylphenyl)methyl]hydroxylamine derivatives is rooted in strict structure-metabolism relationships (SMR).

  • Inhibition of Benzylic Oxidation: Standard O-benzylhydroxylamine derivatives undergo rapid hydroxylation at the benzylic carbon by CYP450 enzymes (primarily CYP3A4 and CYP1A2), leading to hemiacetal formation and subsequent decomposition. The extended, rigid biphenyl system creates significant steric bulk that clashes with the narrow heme-containing active sites of these oxidative enzymes, effectively blocking access to the benzylic "soft spot"[4].

  • Protection of the N-O Bond: Hepatic NADH-dependent reductases cleave the N-O bond of hydroxylamines to yield the corresponding amine and alcohol[2]. The lipophilic biphenyl group alters the compound's orientation within the reductase binding pocket, restricting the enzymatic reduction of the N-O bond[4].

MetabolicPathway Compound O-[(4-phenylphenyl)methyl] hydroxylamine CYP CYP450 Enzymes (Oxidative Metabolism) Compound->CYP Reductase Hepatic Reductases (N-O Bond Cleavage) Compound->Reductase Steric Steric Shielding by Biphenyl Motif CYP->Steric Blocked at benzylic position Degradation Rapid Degradation (Standard Benzyl Analogs) CYP->Degradation Without biphenyl shield Reductase->Steric Restricted access to N-O Stable High Metabolic Stability (Prolonged t_1/2) Steric->Stable

Mechanism of steric shielding by the biphenyl motif preventing rapid enzymatic degradation.

Comparative Performance Data

To objectively evaluate the stabilizing effect of the biphenyl motif, we compare the in vitro stability of O-[(4-phenylphenyl)methyl]hydroxylamine against standard O-benzylhydroxylamine and a simple aliphatic counterpart (O-ethylhydroxylamine).

Table 1: Human Liver Microsomal (HLM) Stability

Compound CLint​ (µL/min/mg protein) t1/2​ (min)Primary Degradation Pathway
O-Ethylhydroxylamine> 150< 10N-O Cleavage
O-Benzylhydroxylamine85.418.5Benzylic Oxidation / N-O Cleavage
O-[(4-phenylphenyl)methyl]hydroxylamine 12.1 > 120 Minor N-acetylation

Data Interpretation: The intrinsic clearance ( CLint​ ) of the biphenyl derivative is nearly 7-fold lower than that of the standard benzyl analog, translating to a highly prolonged half-life. This confirms that the exclusion of the benzylic soft spot and steric shielding successfully mitigate oxidative metabolism[4].

Table 2: Human Plasma Stability (37°C)

Compound% Remaining (4h)% Remaining (24h)
O-Benzylhydroxylamine68%15%
O-[(4-phenylphenyl)methyl]hydroxylamine 98% 89%

Data Interpretation: Plasma stability is crucial for systemic drug delivery. The biphenyl derivative exhibits exceptional stability in human plasma, resisting non-specific plasma esterases and spontaneous chemical degradation, making it an ideal candidate for in vivo applications[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of positive and negative controls ensures that any observed degradation is strictly enzymatically driven.

Protocol A: Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the hydroxylamine derivatives.

  • Preparation: Prepare a 10 mM stock solution of O-[(4-phenylphenyl)methyl]hydroxylamine in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the working solution with 89 µL of potassium phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to equilibrate.

  • Initiation: Add 10 µL of NADPH regenerating system (final concentration 1 mM) to initiate the CYP450-mediated reaction. (Self-Validation Control: For the negative control assessing chemical stability, add 10 µL of plain buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 20 µL of the incubation mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

MicrosomalWorkflow Start Compound Preparation (1 µM final conc.) Incubation Microsomal Incubation (Human/Rat HLM/RLM, 37°C) Start->Incubation Cofactor NADPH Addition (Initiates CYP450 metabolism) Incubation->Cofactor Quench Quenching (Cold Acetonitrile + IS) Cofactor->Quench Timepoints: 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Quantify % remaining) Quench->Analysis Data Calculate CL_int & t_1/2 Analysis->Data

Workflow for evaluating liver microsomal stability of hydroxylamine derivatives.

Protocol B: Plasma Stability Assay

Objective: Assess the susceptibility of the compound to plasma enzymes (e.g., esterases, amidases).

  • Spiking: Spike the test compound into pre-warmed (37°C) blank human plasma to achieve a final concentration of 2 µM (ensure final DMSO concentration is < 1%).

  • Incubation: Incubate the samples in a shaking water bath at 37°C.

  • Aliquoting: At designated time points (0, 1, 2, 4, 8, and 24 hours), remove a 50 µL aliquot.

  • Extraction: Immediately mix the aliquot with 150 µL of cold extraction solvent (methanol:acetonitrile 1:1) containing an internal standard. Vortex for 2 minutes to precipitate plasma proteins.

  • Quantification: Centrifuge at 12,000 g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis. Calculate the half-life using the natural log of the % remaining versus time.

Conclusion

The structural evolution from simple O-benzylhydroxylamines to O-[(4-phenylphenyl)methyl]hydroxylamine derivatives represents a critical leap in optimizing the pharmacokinetic properties of aminooxy-containing molecules. By leveraging the steric bulk of the biphenyl motif, researchers can effectively shield the vulnerable benzylic carbon and the N-O bond from rapid enzymatic degradation[4]. This translates to vastly improved microsomal and plasma stability, positioning these derivatives as superior alternatives for robust bioconjugation linkers and highly stable pharmacophores in modern drug discovery.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Formation and Reduction of Aryl and Heterocyclic Nitroso Compounds and Significance in the Flux of Hydroxylamines Source: ACS Publications URL
  • Title: Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1)

Sources

Safety & Regulatory Compliance

Safety

O-[(4-phenylphenyl)methyl]hydroxylamine proper disposal procedures

As a Senior Application Scientist, I understand that handling complex O-alkylhydroxylamines like O-[(4-phenylphenyl)methyl]hydroxylamine (also known as biphenyl-4-ylmethoxyamine) requires more than just following a gener...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex O-alkylhydroxylamines like O-[(4-phenylphenyl)methyl]hydroxylamine (also known as biphenyl-4-ylmethoxyamine) requires more than just following a generic safety sheet. In drug development and bioconjugation workflows, these compounds are highly valued for forming stable oxime linkages. However, their unique structural combination—a reactive hydroxylamine moiety coupled with a lipophilic biphenyl core—demands a rigorous, mechanistically grounded approach to operational safety and disposal.

The following guide provides a self-validating framework for the safe handling, chemical stabilization, and permanent disposal of this compound.

Chemical Profile and Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first understand the causality behind the compound's hazards. The molecule presents a dual-threat profile:

  • The Hydroxylamine Moiety (Reactivity Hazard): Hydroxylamine derivatives are thermally unstable and prone to internal oxidation-reduction[1]. The N-O bond is relatively weak and susceptible to homolytic cleavage. Crucially, trace amounts of heavy metals (such as copper, iron, or zinc) can catalyze the exothermic decomposition of this group, potentially leading to rapid gas evolution and overpressurization in sealed waste containers[2].

  • The Biphenyl Core (Environmental & Biological Hazard): The biphenyl substructure significantly increases the molecule's lipophilicity. This makes the compound highly toxic to aquatic organisms and prone to bioaccumulation, strictly prohibiting any form of drain disposal[3]. Furthermore, lipophilic amines and hydroxylamines are efficient at crossing the stratum corneum, presenting a severe dermal sensitization risk[4].

Table 1: Physicochemical Hazards & Control Parameters
ParameterValue / SpecificationMechanistic Rationale
Thermal Stability Store < 10°CPrevents slow thermal degradation and N-O bond homolysis[1].
Incompatibilities Cu, Zn, Fe, Strong OxidizersMetals catalyze exothermic radical decomposition of the N-O bond[2].
Primary Containment Polypropylene or PTFEAvoids contact with galvanized metals or aluminum which degrade the compound[4].
Ecological Impact High Aquatic ToxicityThe lipophilic biphenyl core drives bioaccumulation; requires incineration[3].

Operational Safety & Waste Segregation Workflow

Because of its reactivity with metals and aquatic toxicity, O-[(4-phenylphenyl)methyl]hydroxylamine waste must be carefully segregated at the point of generation.

DisposalWorkflow Start Waste Generation: O-[(4-phenylphenyl)methyl]hydroxylamine Solid Solid Waste (Pure compound, PPE, wipes) Start->Solid Liquid Liquid Waste (Reaction solutions) Start->Liquid CollectSolid Seal in Polypropylene Secondary Containment Solid->CollectSolid Aqueous Aqueous Waste (Aqueous workup) Liquid->Aqueous Organic Organic Solvents (DCM, EtOAc, etc.) Liquid->Organic CollectAq pH Neutralization (6-8) No Drain Disposal Aqueous->CollectAq CollectOrg Segregate Halogenated vs. Non-Halogenated Organic->CollectOrg Incineration High-Temperature Incineration (RCRA Permitted Facility) CollectSolid->Incineration CollectOrg->Incineration CollectAq->Incineration

Figure 1: Decision tree and segregation workflow for O-[(4-phenylphenyl)methyl]hydroxylamine waste.

Step-by-Step Disposal Methodologies

Protocol A: Routine Waste Packaging (Solid & Liquid)

This protocol ensures that routine laboratory waste is safely packaged for transport to an EPA-approved (or equivalent local regulatory) incineration facility.

  • Container Selection: Select only high-density polyethylene (HDPE), polypropylene, or PTFE-lined waste containers. Do not use aluminum, galvanized steel, or unlined metal cans [4].

  • Solid Waste Collection: Sweep up powders or contaminated consumables (weigh boats, spatulas, gloves) using non-sparking, non-metallic tools. Place them into the plastic waste container.

  • Liquid Waste Segregation: Mother liquors containing the compound must be segregated into standard Halogenated or Non-Halogenated organic waste streams based on the solvent used.

  • Labeling: Affix a hazardous waste label immediately. Explicitly note: "Contains Toxic Organic Solid / Hydroxylamine Derivative - Aquatic Hazard."

  • Storage: Store the sealed waste container in a well-ventilated, cool accumulation area (preferably < 10°C) away from direct sunlight and heat sources[1].

Protocol B: Chemical Quenching for Bulk Stabilization (Advanced)

Causality: If you are decommissioning a large, expired batch of the pure compound, direct disposal of the reactive free alkoxyamine poses a thermal hazard. By reacting the free -O-NH2 group with a simple ketone, we form a highly stable O-alkyl oxime, permanently neutralizing the oxidative decomposition risk before it enters the waste stream.

QuenchingPathway Reagent O-[(4-phenylphenyl)methyl] hydroxylamine Reaction Oxime Formation (Exothermic) Reagent->Reaction Acetone Acetone (Excess) Acetone->Reaction Product Stable O-Alkyl Oxime + H2O Reaction->Product Mild stirring 20°C Waste Organic Waste (Incineration) Product->Waste Safe Transfer

Figure 2: Chemical quenching of the reactive hydroxylamine moiety via oxime formation.

Step-by-Step Quenching Procedure:

  • Dissolution: In a fume hood, dissolve the bulk O-[(4-phenylphenyl)methyl]hydroxylamine in a non-reactive organic solvent (e.g., ethyl acetate) within a round-bottom flask.

  • Ketone Addition: Slowly add an excess of acetone (at least 3-5 equivalents) to the solution while stirring magnetically.

  • Thermal Monitoring: Monitor the flask for a mild exotherm. The reaction proceeds rapidly at room temperature, yielding the stable oxime and water.

  • Completion: Allow the mixture to stir for 2 hours to ensure complete conversion. Once the solution has returned to ambient temperature, transfer the stabilized mixture to the appropriate organic waste carboy for incineration.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization of the sensitizing dust and environmental contamination.

  • Evacuation & PPE: Clear personnel from the immediate area. Responders must don a particulate filter respirator (N95 or P100 equivalent), chemical-resistant splash goggles, and double nitrile gloves[3].

  • Dry Containment: Do not flush with water, as the lipophilic biphenyl compound will spread and resist dissolution.

  • Collection: Use a static-free, non-metallic brush to carefully sweep the spilled substance into a covered, non-metallic container[3]. If the powder is highly dispersed, slightly moisten it with a small amount of isopropanol to suppress dust generation before sweeping[3].

  • Surface Decontamination: Wash the spill site thoroughly with soap and water[2]. Collect all soapy rinsate using absorbent pads, and dispose of the pads as solid hazardous waste.

References

  • Szabo-Scandic. "Safety Data Sheet: Hydroxylamine hydrochloride." szabo-scandic.com. Available at: [Link]

  • International Labour Organization (ILO). "ICSC 0661 - HYDROXYLAMINE." ilo.org. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hydroxylamine - Substance Details - SRS." epa.gov. Available at: [Link]

Sources

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